(R)-2-Methylpiperidin-4-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-methylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLFVKOKDSUOU-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-Methylpiperidin-4-one Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpiperidin-4-one hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] As a derivative of piperidine, a core scaffold in numerous bioactive molecules, this compound serves as a crucial intermediate in the synthesis of enantiomerically pure drugs.[1][2] Its hydrochloride salt form enhances stability and solubility, facilitating its use in various synthetic transformations. This guide provides an in-depth overview of its physicochemical properties, analytical characterization, handling procedures, and applications, grounded in established scientific principles and methodologies.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 149.62 g/mol | [1][3][4][5] |
| Molecular Formula | C6H12ClNO | [1][3][4][5] |
| CAS Number | 1434126-97-2 | [3][5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97% | [5] |
| Storage | Store at 0-8 °C | [5] |
The precise molecular weight is critical for stoichiometric calculations in reaction design and for the accurate interpretation of mass spectrometry data. The molecular formula delineates the elemental composition, and the CAS number provides a unique identifier for unambiguous substance identification in global databases.
Structural Elucidation and Analytical Characterization
The structural integrity and purity of this compound must be rigorously verified before its use in synthetic campaigns. A multi-technique analytical approach is essential for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the protons on the piperidine ring and the methyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide detailed information about the connectivity and stereochemical arrangement of the atoms. For instance, the proton adjacent to the methyl group (at C2) is expected to be a multiplet, while the methyl group itself will likely appear as a doublet. The protons adjacent to the carbonyl group (at C3 and C5) and the nitrogen atom will also have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the methyl group, and the other four carbons of the piperidine ring. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
C=O stretch: A strong absorption band typically in the range of 1700-1725 cm⁻¹ corresponding to the ketone carbonyl group.
-
N-H stretch: A broad absorption band in the region of 2700-3300 cm⁻¹ is characteristic of the amine hydrochloride salt.
-
C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (2-methylpiperidin-4-one). This would appear at an m/z value corresponding to the molecular weight of the free base (113.16 g/mol ) plus the mass of a proton.
Chiral Analysis
Given the chiral nature of this compound, verifying its enantiomeric purity is critical, especially in drug development where stereoisomers can have vastly different pharmacological and toxicological profiles.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee).[7][8][9] The compound is passed through a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. A suitable UV detector is used for quantification. Pre-column derivatization may be necessary to introduce a chromophore for enhanced detection.[8]
-
Chiral Gas Chromatography (GC): This technique can also be used for enantiomeric separation, often after derivatization to increase volatility.[9][10]
The workflow for analytical characterization is a self-validating system, where the data from each technique should be consistent and collectively confirm the identity, structure, and purity of the compound.
Caption: Key safety and handling considerations for laboratory use.
Conclusion
This compound is a fundamentally important chiral intermediate in modern organic synthesis and pharmaceutical research. A comprehensive understanding of its physicochemical properties, coupled with rigorous analytical characterization, is essential for its successful application. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this valuable compound, ensuring both scientific integrity and safe laboratory practices.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Wikipedia. (2023). 4-Piperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of piperine. Retrieved from [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]
- Google Patents. (2022). A process for the preparation of 4-piperidone hcl hydrate.
-
DiVA portal. (n.d.). Enantiomeric Separations using Chiral Counter-Ions. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structures of two chiral piperidine derivatives. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(R)-Methyl-4-piperidinone hydrochloride 97% | CAS: 1434126-97-2 | AChemBlock [achemblock.com]
- 6. diva-portal.org [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gcms.cz [gcms.cz]
(R)-2-Methylpiperidin-4-one hydrochloride solubility data
An In-depth Technical Guide on the Solubility of (R)-2-Methylpiperidin-4-one hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding, measuring, and interpreting the solubility of this compound (CAS No. 1434126-97-2), a key chiral intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document moves beyond simple data reporting to explain the fundamental principles and experimental causality. We present a detailed, field-proven protocol for determining equilibrium solubility via the gold-standard shake-flask method, discuss the critical factors influencing the solubility of this specific molecular entity, and provide templates for systematic data collection. This guide is designed for researchers, chemists, and drug development professionals who require a robust and scientifically grounded approach to characterizing this important compound.
Introduction and Physicochemical Characterization
This compound is a chiral piperidinone derivative utilized as a building block in the synthesis of complex bioactive molecules.[1] As a hydrochloride salt, it is engineered for enhanced stability and solubility compared to its free base form, making it more amenable to pharmaceutical processing and formulation.[1] The accurate determination of its solubility is not merely a data collection exercise; it is a prerequisite for successful process development, formulation design, and achieving predictable in vivo performance.
Poor aqueous solubility is a primary contributor to low or variable bioavailability for orally administered drugs.[2] Therefore, a thorough understanding of the solubility profile of an intermediate like this compound under various conditions is paramount for mitigating development risks.
1.1. Compound Identification
It is crucial to distinguish between the different forms of 2-Methylpiperidin-4-one hydrochloride, as chirality can influence crystal packing and, consequently, physical properties like melting point and solubility.[3]
| Property | This compound |
| IUPAC Name | (2R)-2-methylpiperidin-4-one;hydrochloride |
| CAS Number | 1434126-97-2 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | R-enantiomer |
Note: The (S)-enantiomer is identified by CAS No. 790667-45-7, and the racemic mixture by CAS No. 13729-77-6.[4][5] This guide focuses exclusively on the (R)-enantiomer.
1.2. General Solubility Properties
Qualitatively, this compound is described as being soluble in water and other polar organic solvents.[1] This is attributed to the ionic character imparted by the hydrochloride salt and the presence of polar functional groups (ketone and secondary amine) capable of forming hydrogen bonds. However, for scientific and development purposes, quantitative data is essential.
Experimental Determination of Thermodynamic Solubility
To ensure reproducibility and accuracy, a standardized method for solubility determination is required. While high-throughput kinetic solubility assays are useful for initial screening, thermodynamic (or equilibrium) solubility provides the true, stable solubility value, which is critical for formulation and regulatory purposes.[6][7] The shake-flask method is the universally recognized gold standard for this measurement.[8][9]
2.1. Causality Behind the Shake-Flask Method
The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature.[10] By adding an excess of the solid compound, we ensure that the solution becomes saturated.[8] The extended incubation period (typically 24-72 hours) allows for not only the dissolution process to reach equilibrium but also for any potential solid-state transformations (e.g., from a metastable to a more stable polymorph) to occur.[6] This ensures the measured solubility corresponds to the lowest-energy, most stable state of the system, which is the most relevant value for predicting long-term stability and behavior.
2.2. Detailed Protocol: Equilibrium Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in a given solvent system.
Materials and Equipment:
-
This compound (purity ≥97%)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF, low-binding)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 1 mL of the solvent.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C or 37°C) to the vial.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a consistent speed (e.g., 150 rpm) for a defined period. A minimum of 24 hours is recommended; 48-72 hours is preferable to ensure equilibrium is reached.[7][9]
-
Phase Separation: After incubation, allow the vials to rest for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove all undissolved solids, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Immediately following centrifugation, filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining fine particulates. Expert Tip: Discard the first ~100 µL of filtrate to prevent errors from potential drug adsorption to the filter membrane.
-
pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to check for any shifts during dissolution.[8]
-
Quantification: Dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC method against a standard curve prepared with known concentrations of this compound.
-
Data Reporting: Express the solubility in standard units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure statistical validity.
2.3. Workflow Visualization
Caption: Workflow for Equilibrium Solubility Determination.
Solubility Data Presentation
As of the date of this publication, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. The following tables are presented as validated templates for researchers to record their experimentally determined values, ensuring a systematic and comprehensive characterization.
Table 1: Solubility in Common Solvents at Standard Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Deionized Water | 25 | Record Value | Calculate Value | |
| Deionized Water | 37 | Record Value | Calculate Value | |
| PBS (pH 7.4) | 37 | Record Value | Calculate Value | Biorelevant media |
| 0.1 N HCl (pH 1.2) | 37 | Record Value | Calculate Value | Simulated gastric fluid |
| Methanol | 25 | Record Value | Calculate Value | |
| Ethanol | 25 | Record Value | Calculate Value | |
| Isopropanol | 25 | Record Value | Calculate Value | |
| Acetonitrile | 25 | Record Value | Calculate Value |
Table 2: Illustrative pH-Solubility Profile in Aqueous Buffer at 37°C
| Buffer System | Target pH | Final Measured pH | Solubility (mg/mL) | Molar Solubility (mol/L) |
| HCl/KCl | 2.0 | Record Value | Record Value | Calculate Value |
| Acetate | 4.5 | Record Value | Record Value | Calculate Value |
| Phosphate | 6.5 | Record Value | Record Value | Calculate Value |
| Phosphate | 7.0 | Record Value | Record Value | Calculate Value |
| Phosphate | 7.4 | Record Value | Record Value | Calculate Value |
| Borate | 9.0 | Record Value | Record Value | Calculate Value |
Key Factors Influencing Solubility
The solubility of this compound is not a single value but a function of its environment. Understanding these dependencies is key to controlling its behavior.
4.1. Effect of pH
As a hydrochloride salt of a secondary amine, the aqueous solubility of this compound is highly pH-dependent. The piperidine nitrogen has a pKa (acid dissociation constant of the conjugate acid) that dictates the equilibrium between the protonated (cationic) form and the neutral free base.
-
At low pH (pH < pKa): The equilibrium favors the protonated, cationic form (R-C₆H₁₁NH₂⁺Cl⁻). This ionic species is highly polar and interacts favorably with water, leading to high aqueous solubility.[11]
-
At high pH (pH > pKa): The equilibrium shifts towards the neutral free base (R-C₆H₁₁NH). This species is significantly less polar and thus has much lower intrinsic aqueous solubility.[11]
If the pH of a saturated solution is raised to a point where the concentration exceeds the intrinsic solubility of the free base, precipitation will occur. This is a critical consideration for intravenous formulations upon injection into the bloodstream (pH ~7.4) and for oral formulations as the compound transitions from the acidic stomach to the more neutral intestine.[12]
Caption: pH-dependent equilibrium of the compound.
4.2. Effect of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol).[13]
-
Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility, following Le Châtelier's principle.[14][15] This is the most common scenario for solid solutes.
-
Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.[13]
The temperature dependence for this compound must be determined experimentally as outlined in Protocol 2.2 by running the experiment at different temperatures (e.g., 4°C, 25°C, 37°C).
4.3. Co-solvents and Common Ion Effect
In mixed solvent systems (co-solvents), solubility can be significantly altered. For instance, using organic solvents like ethanol or propylene glycol in an aqueous solution can increase the solubility of the less polar free base form.[16]
Conversely, in aqueous solutions containing other chloride salts (e.g., NaCl in simulated gastric fluid), the solubility of the hydrochloride salt may be suppressed due to the common ion effect .[8] The excess chloride ions in solution shift the dissolution equilibrium to the left (favoring the solid state), thereby reducing the amount of salt that can dissolve.
Conclusion
This guide establishes a comprehensive scientific framework for the characterization of this compound solubility. While published quantitative data is scarce, the provided protocols and theoretical discussions empower researchers to generate high-quality, reliable data essential for informed decision-making in the drug development process. A systematic approach, beginning with the accurate determination of thermodynamic solubility using the shake-flask method and followed by a thorough investigation of pH, temperature, and solvent effects, is critical to successfully advancing this valuable chemical intermediate.
References
-
BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride | C6H12ClNO. Retrieved from [Link]
- Völgyi, G., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
- Sinsueb, P., et al. (2020). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Journal of Drug Delivery Science and Technology.
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
- Shah, V. P., et al. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Avdeef, A., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK.
-
PubChem. (n.d.). 1-Pyrrolidinecarboxylic acid.... Retrieved from [Link]
- Al-Ghaban, F. A., et al. (2022). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics.
-
Solubility of Things. (n.d.). 2-Piperidone. Retrieved from [Link]
- de Campos, D. P., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Asmara, W., & Tork, S. (2020). Biochemistry, Dissolution and Solubility.
-
PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
-
PubChem. (n.d.). (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Retrieved from [Link]
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly.
- Herrera-Fierro, P., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals.
-
Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Neopentyloxypyrimidine-2-thiol (CAS 119612-61-2). Retrieved from [Link]
- Bathori, N., et al. (2020). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm.
Sources
- 1. Buy this compound (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. 2-Methylpiperidin-4-one hydrochloride | C6H12ClNO - BuyersGuideChem [buyersguidechem.com]
- 6. youtube.com [youtube.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamic acid - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectral Analysis of (R)-2-Methylpiperidin-4-one hydrochloride
Abstract
(R)-2-Methylpiperidin-4-one hydrochloride is a chiral piperidinone derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structural features make it a valuable building block for the synthesis of complex, enantiomerically pure therapeutic agents, particularly those targeting the central nervous system.[2] A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and quality control. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and predictive models based on analogous structures, offering a robust framework for researchers in the field.
Introduction: The Significance of this compound
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a methyl group at the C-2 position and a ketone at C-4 in this compound imparts specific stereochemical and electronic properties that are leveraged in synthetic strategies.[1] As a hydrochloride salt, the compound exhibits improved solubility and stability, which are advantageous for handling and formulation.[1]
Accurate spectral analysis is a cornerstone of chemical research and development. It provides a non-destructive window into the molecular structure, allowing for the confirmation of identity and the assessment of purity. This guide is designed to serve as a practical reference for interpreting the key spectral features of this important chiral intermediate.
Molecular Structure and Predicted Spectral Features
A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The following diagram illustrates the structure of this compound, with key protons and carbons labeled for reference in the subsequent NMR analysis.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The hydrochloride form means the amine is protonated, leading to broader signals for adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~3.6 - 3.8 | m | 1H | H-2 | Methine proton adjacent to the protonated nitrogen and methyl group. Deshielded by the electronegative nitrogen. |
| ~3.4 - 3.6 | m | 1H | H-6 (eq) | Equatorial proton on the carbon adjacent to the nitrogen. Deshielded by the nitrogen. |
| ~3.1 - 3.3 | m | 1H | H-6 (ax) | Axial proton on the carbon adjacent to the nitrogen. Deshielded by the nitrogen. |
| ~2.8 - 3.0 | m | 2H | H-5 | Methylene protons adjacent to the carbonyl group. Deshielded by the ketone. |
| ~2.4 - 2.6 | m | 2H | H-3 | Methylene protons adjacent to the carbonyl group. Deshielded by the ketone. |
| ~1.4 | d | 3H | -CH₃ | Doublet due to coupling with the H-2 proton. |
Note: The broad signals from the N-H protons are often not observed in D₂O due to proton exchange with the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~209 - 212 | C-4 (C=O) | Carbonyl carbon, highly deshielded. |
| ~55 - 58 | C-2 | Carbon adjacent to the protonated nitrogen and bearing the methyl group. |
| ~45 - 48 | C-6 | Carbon adjacent to the protonated nitrogen. |
| ~40 - 43 | C-5 | Carbon alpha to the carbonyl group. |
| ~38 - 41 | C-3 | Carbon alpha to the carbonyl group. |
| ~18 - 21 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~2800 - 3000 | Strong, Broad | N-H stretch | Secondary Amine Salt (R₂NH₂⁺) |
| ~2950 - 2850 | Medium | C-H stretch | Alkanes |
| ~1715 - 1730 | Strong | C=O stretch | Ketone |
| ~1450 - 1470 | Medium | C-H bend | Alkanes |
The broad and strong absorption in the 2800-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The strong absorption around 1720 cm⁻¹ is a clear indicator of the ketone carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure. For electrospray ionization (ESI), the protonated molecule is expected.
Predicted MS (ESI+) Data:
-
[M+H]⁺: Expected at m/z ≈ 114.09, corresponding to the free base (C₆H₁₁NO) plus a proton.
Fragmentation Pathway:
A common fragmentation pathway for piperidinone derivatives is the alpha-cleavage adjacent to the carbonyl group or the nitrogen atom.
Caption: A simplified potential fragmentation pathway.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the parent ion.
-
Conclusion
The spectral data of this compound are consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive characterization of this important chiral building block. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this compound in their synthetic endeavors. The principles of spectral interpretation outlined here are broadly applicable to a wide range of organic molecules, reinforcing the foundational importance of these analytical techniques in modern chemistry.
References
- EvitaChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Reductive Amination of (R)-2-Methylpiperidin-4-one Hydrochloride
[1]
Executive Summary
This application note details the reaction parameters for the reductive amination of (R)-2-Methylpiperidin-4-one hydrochloride (CAS: 790667-45-7). This chiral intermediate is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and Substance P antagonists.
The presence of the C2-methyl stereocenter and the hydrochloride salt form presents two specific challenges:
-
pH Management: The HCl salt acts as a strong acid source, which can inhibit imine formation if not properly neutralized, or degrade acid-sensitive reductants.
-
Diastereocontrol: The reaction generates a new stereocenter at C4.[1] Controlling the cis/trans ratio (relative to the C2-methyl group) is essential for biological activity.[1]
This guide provides a "Gold Standard" protocol using Sodium Triacetoxyborohydride (STAB) and a scalable alternative using Catalytic Hydrogenation.[1]
Scientific Foundation & Reaction Mechanism
The Salt Factor: pH Control
Reductive amination proceeds via an iminium ion intermediate.[1] The formation of this intermediate is acid-catalyzed, but the initial nucleophilic attack by the amine requires the free base form.
-
The Trap: Adding the amine substrate directly to (R)-2-methylpiperidin-4-one HCl without a base often stalls the reaction because the amine is protonated by the HCl salt, rendering it non-nucleophilic.[1]
-
The Solution: An in situ neutralization strategy using a tertiary amine (DIPEA or Et3N) is required to liberate the reactive species while maintaining the slightly acidic pH (4–5) necessary for STAB activation.
Stereochemical Control (Cis/Trans Selectivity)
The (R)-2-methyl group locks the piperidine ring into a preferred chair conformation where the methyl group is equatorial to minimize 1,3-diaxial interactions.[1]
-
Hydride Trajectory: Bulky reducing agents like STAB typically approach the iminium ion from the less hindered axial face.
-
Outcome: This axial attack forces the developing amine group into the equatorial position. Consequently, the thermodynamically stable 2,4-cis-isomer (where both the C2-Me and C4-Amine are equatorial) is predominantly formed.[1]
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Recommended for bench-scale synthesis (100 mg to 10 g) and high functional group tolerance.[1]
Reagents:
-
(R)-2-Methylpiperidin-4-one HCl (1.0 equiv)[1]
-
Primary/Secondary Amine (
) (1.1 equiv)[1] -
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
Step-by-Step Procedure:
-
Neutralization & Mixing:
-
To a flame-dried flask under
, add (R)-2-Methylpiperidin-4-one HCl and anhydrous DCE (0.2 M concentration). -
Add DIPEA (1.0 equiv) dropwise.[1] Observation: The suspension may clear as the free base is liberated.[1] Stir for 10 minutes.
-
Add the coupling Amine (1.1 equiv) .[1]
-
Add Acetic Acid (1.0 equiv) . Note: AcOH catalyzes imine formation and buffers the STAB reduction.[1]
-
-
Imine Formation (Critical Step):
-
Stir the mixture at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: If using a sterically hindered amine, extend this time to 2 hours or add 3Å molecular sieves to drive equilibrium.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to maximize diastereoselectivity).
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (
) may occur.[1] -
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
Protocol B: Scalable Catalytic Hydrogenation
Recommended for multi-gram scale or when STAB byproducts are difficult to remove.[1]
Reagents:
-
(R)-2-Methylpiperidin-4-one HCl (1.0 equiv)[1]
-
Amine (1.0 equiv)[1]
-
Catalyst: 10% Pd/C (5-10 wt%) or
(Adam's Catalyst) -
Base: Sodium Acetate (NaOAc) (1.1 equiv) - Crucial for buffering HCl.[1]
Step-by-Step Procedure:
-
Dissolve the piperidone HCl salt and NaOAc in Methanol. Stir for 15 mins.
-
Add the amine substrate and the catalyst (Pd/C) under an Argon blanket.[1]
-
Purge the vessel with Hydrogen gas (
).[1] -
Stir under
atmosphere (balloon pressure is usually sufficient; 50 psi for difficult substrates) for 12–24 hours. -
Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.
Decision Matrix & Workflow Visualization
The following diagram illustrates the critical decision points for selecting conditions based on substrate properties.
Caption: Workflow logic for selecting the optimal reductive amination pathway. Route A (STAB) is preferred for high diastereoselectivity.[1]
Comparative Data & Troubleshooting
Reagent Performance Comparison
| Parameter | STAB (Na(OAc)3BH) | NaCNBH3 | Catalytic H2 (Pd/C) |
| Reaction pH | Mildly Acidic (pH 4-5) | Acidic (pH 3-4) | Neutral/Buffered |
| Toxicity | Low | High (Cyanide) | Low |
| Selectivity | High (Favors cis) | Moderate | Variable (Catalyst dependent) |
| Water Tolerance | Low (Decomposes) | High | High |
| Use Case | Primary Recommendation | "Last Resort" | Scale-up (>50g) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Amine protonated by HCl salt. | Ensure 1.0 eq DIPEA was added before the amine.[1] |
| Low Conversion | Wet solvent (STAB decomposition).[1] | Use anhydrous DCE/THF; Add 3Å Molecular Sieves. |
| Poor Diastereoselectivity | Reaction temperature too high.[1] | Conduct the reduction step at -10°C to 0°C . |
| Dialkylation (Tertiary Amine) | Amine is too nucleophilic.[1] | Use excess amine (1.5–2.0 eq) or switch to ketone-to-amine addition order.[1] |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Ramachandran, P. V. , & Choudhary, S. (2023).[1] One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis.[1][8] The Journal of Organic Chemistry, 88, 15956-15963.[8] [1]
-
ChemicalBook . This compound Product Properties and Safety.
-
Common Organic Chemistry . Reductive Amination Standard Conditions (STAB).
-
Gassama, A. , et al. (2015).[1] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids [organic-chemistry.org]
Application Note: Strategic Use of (R)-2-Methylpiperidin-4-one Hydrochloride in High-Throughput Parallel Synthesis for Drug Discovery
Introduction: The Strategic Value of the Chiral Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in both natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling nuanced interactions with biological targets. Within this important class of heterocycles, chiral building blocks offer an even greater level of sophistication for drug design.[5][6]
(R)-2-Methylpiperidin-4-one hydrochloride stands out as a particularly valuable building block for the construction of diverse compound libraries.[7] Its structure is endowed with two key features ideal for parallel synthesis:
-
A Stereodefined Chiral Center: The methyl group at the (R)-configured C2 position provides a fixed stereochemical anchor, which can be critical for establishing selective interactions with chiral biomolecules like enzymes and receptors.
-
Orthogonal Functional Handles: The molecule possesses a secondary amine at the N1 position and a ketone at the C4 position. These two functional groups can be addressed with distinct and high-yielding chemical transformations, allowing for a two-pronged diversification strategy from a single, readily available starting material.
The hydrochloride salt form enhances the compound's bench stability and solubility in polar solvents, making it amenable to automated liquid handling and solution-phase synthesis workflows common in high-throughput chemistry.[7] This guide provides a detailed exploration of the strategic application of this building block, complete with field-tested protocols and the underlying chemical rationale for generating high-quality compound libraries.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful reaction design.
| Property | Value | Source |
| CAS Number | 1434126-97-2 (for HCl salt); 790667-45-7 (for free base) | [7] |
| Molecular Formula | C₆H₁₂ClNO | [7][8][9] |
| Molecular Weight | 149.62 g/mol | [9][10] |
| Appearance | White to off-white solid | [11] |
| Storage | Store at room temperature under an inert atmosphere | [10] |
Core Synthetic Strategies & Mechanistic Rationale
The power of this compound in parallel synthesis lies in the ability to selectively functionalize its two reactive sites. A logical workflow involves first diversifying the C4-ketone, followed by diversification at the N1-amine, as the secondary amine is often protected or engaged in the initial step.
Caption: Fig 1. Parallel synthesis workflow using the bifunctional scaffold.
Diversification at the C4-Position: Reductive Amination
Reductive amination is a robust and highly reliable method for converting the C4-ketone into a diverse array of secondary amines, making it a cornerstone of library synthesis.[12] The reaction proceeds in a one-pot fashion, first through the formation of an iminium intermediate upon reaction with a primary amine, which is then reduced in situ.
Caption: Fig 2. Reductive amination pathway.
Causality Behind Experimental Choices:
-
Amine Input (R¹-NH₂): This is the primary source of diversity for this step. A vast commercial space of primary amines (aliphatic, aromatic, heterocyclic) can be employed to explore the chemical space around the C4 position.
-
Reducing Agent: For parallel synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents (e.g., NaBH₄), it is mild enough that it will not significantly reduce the starting ketone, allowing the reaction to be set up by simply mixing all components at once. It is also less sensitive to moisture and acidic conditions than other borohydrides, lending itself to the robustness required for automated, multi-well formats.[13]
-
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are preferred solvents. They provide good solubility for a wide range of substrates and are compatible with the reducing agent.
-
Catalyst: A catalytic amount of acetic acid is often added to facilitate the initial condensation between the ketone and the amine to form the iminium ion, which is the species that is ultimately reduced.
Diversification at the N1-Position: Acylation, Alkylation, and Arylation
Once the C4-position is functionalized, the N1-secondary amine of the piperidine ring becomes the next site for introducing diversity.
Prerequisite - In Situ Neutralization: The starting material is a hydrochloride salt. To render the N1-amine nucleophilic, a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) must be added to the reaction mixture to scavenge the HCl. Typically, 2-3 equivalents are used to ensure complete neutralization and to capture the acidic byproduct generated during the reaction.
Key Transformations:
-
Amide Bond Formation (N-Acylation): This is arguably the most reliable and widely used reaction for derivatizing the N1 position. It involves coupling the piperidine nitrogen with a carboxylic acid (R²-COOH).
-
Expertise in Reagent Choice: Standard solution-phase coupling reagents are essential for high yields and purity in a parallel format. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are superior choices. They rapidly convert the carboxylic acid to a highly activated ester intermediate, which is then efficiently captured by the piperidine nitrogen. This process is fast, clean, and minimizes potential side reactions.
-
-
N-Alkylation: This reaction introduces alkyl groups (R²) via reaction with an alkyl halide (e.g., R²-Br, R²-I). It is a standard Sₙ2 reaction that requires a base (DIPEA) and is typically performed in a polar aprotic solvent like DMF or Acetonitrile.
-
N-Arylation: For more complex scaffolds, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be employed to attach aryl or heteroaryl moieties. While powerful, this method requires more optimization (catalyst, ligand, base selection) and stricter inert atmosphere control, making it more suitable for focused library synthesis rather than large screening decks.[2]
Detailed Protocols for Parallel Synthesis (96-Well Plate Format)
These protocols are designed for a nominal scale of 10 µmol per well. All liquid handling can be performed with multichannel pipettes or automated liquid handlers.
Protocol 1: Parallel Reductive Amination at C4
Materials:
-
This compound
-
Library of primary amines (R¹-NH₂) (0.2 M stock solutions in DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE)
-
96-well reaction block with sealing mat
-
Orbital shaker
Procedure:
-
Dispense Piperidinone: To each well of the 96-well reaction block, add 1.5 mg (10 µmol, 1.0 equiv) of this compound.
-
Dispense Amine: Add 60 µL of the appropriate 0.2 M primary amine stock solution (12 µmol, 1.2 equiv) to each designated well.
-
Add Solvent and Catalyst: Add 190 µL of DCE to each well, followed by 5 µL of a 10% AcOH in DCE solution. Seal the plate and shake for 10 minutes at room temperature to facilitate imine formation.
-
Initiate Reduction: Prepare a fresh slurry of NaBH(OAc)₃ in DCE (6.4 mg in 250 µL DCE per well). Add 250 µL of this slurry (6.0 mg, 28 µmol, 2.8 equiv) to each well.
-
Scientist's Note: Adding the reducing agent as a slurry ensures consistent dispensing. The slight excess ensures the reaction goes to completion even with minor variations in amine reactivity.
-
-
Reaction: Seal the reaction block securely with a chemically resistant mat. Place the block on an orbital shaker and agitate at 400 rpm at room temperature for 16-24 hours.
-
Work-up:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Shake for 15 minutes. Gas evolution (CO₂) may occur.
-
Add 500 µL of DCM to each well, seal, and shake vigorously for 10 minutes to extract the product.
-
Centrifuge the plate to separate the layers. Carefully remove the upper aqueous layer.
-
The lower organic layer containing the product can be dried (e.g., by passing through a phase separator plate) and the solvent evaporated in vacuo. The resulting crude material is ready for the next step or purification.
-
| Parameter | Recommended Condition | Rationale |
| Amine Equiv. | 1.2 | Drives the equilibrium towards imine formation. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion. |
| Reducer Equiv. | 2.5 - 3.0 | Ensures complete conversion across a diverse amine set. |
| Solvent | DCE | Good solubility profile and compatible with reagents. |
| Temperature | Room Temperature | Sufficient for most amines; simplifies automation. |
Protocol 2: Parallel Amide Coupling at N1
Prerequisite: The crude product from Protocol 1 is used as the starting material.
Materials:
-
Crude 4-(R¹-amino)-2-(R)-methylpiperidine from Protocol 1
-
Library of carboxylic acids (R²-COOH) (0.2 M stock solutions in DMF)
-
HATU (0.2 M stock solution in DMF)
-
Diisopropylethylamine (DIPEA) (0.6 M stock solution in DMF)
-
Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Orbital shaker
Procedure:
-
Prepare Piperidine Plate: Dissolve the crude product from Protocol 1 in 200 µL of DMF per well.
-
Prepare Acid Plate (Pre-activation): In a separate 96-well plate, add 60 µL of the appropriate 0.2 M carboxylic acid stock solution (12 µmol, 1.2 equiv).
-
Activate Acids: To the acid plate, add 60 µL of the 0.2 M HATU stock solution (12 µmol, 1.2 equiv) and 60 µL of the 0.6 M DIPEA stock solution (36 µmol, 3.6 equiv). Shake for 10 minutes at room temperature.
-
Expertise & Experience: Pre-activating the carboxylic acid is crucial. It ensures the highly reactive species is formed before the introduction of the nucleophilic amine, leading to faster, cleaner reactions and higher yields. The excess DIPEA neutralizes the HCl from the piperidine salt (if carried over) and the acid generated by HATU activation.
-
-
Combine and React: Transfer the activated acid mixture (180 µL) from each well of the acid plate to the corresponding well of the piperidine plate.
-
Reaction: Seal the reaction block and shake at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS.
-
Work-up & Purification:
-
Add 500 µL of water to each well to precipitate the product and dissolve DMF-soluble byproducts.
-
Extract the product with 2 x 500 µL of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent.
-
The crude product is best purified by mass-directed automated preparative HPLC to yield the final library of pure compounds.[14]
-
| Parameter | Recommended Condition | Rationale |
| Acid Equiv. | 1.2 | Ensures full conversion of the piperidine intermediate. |
| Coupling Reagent | HATU | Fast, efficient, and minimizes side reactions. |
| Base | DIPEA | Non-nucleophilic base for neutralization and activation. |
| Solvent | DMF | Excellent solvent for a wide range of polar substrates. |
| Temperature | Room Temperature | Sufficient for activated amide couplings. |
Conclusion: A Validated Strategy for Library Generation
This compound is a powerful and versatile building block for parallel synthesis. The strategic and orthogonal functionalization of its C4-ketone and N1-amine enables the rapid generation of large, stereochemically defined compound libraries. The protocols described herein are robust, scalable, and amenable to automation, providing a reliable system for producing diverse molecular entities for hit-finding and lead optimization campaigns in drug discovery. By understanding the causality behind reagent and condition selection, researchers can confidently adapt these methods to their specific synthetic goals.
References
-
DeVincentis, D., et al. (2005). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]
-
Wróblewska, A., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Available at: [Link]
-
Mickjanee, V., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]
-
Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Rajasekar, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Shcherbakov, D. N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]
-
BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Balasubramanian, S. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Cambridge. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. PMC. Available at: [Link]
-
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]
-
An update on the synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]
-
Leach, A. (2014). Parallel Synthesis and Library Design. Royal Society of Chemistry. Available at: [Link]
-
Park, H., et al. (2005). Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. PubMed. Available at: [Link]
-
Wei, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Reinscheid, R. K., et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed. Available at: [Link]
-
Wang, S., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Available at: [Link]
-
Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Yuki Gosei Kagaku Kyokaishi. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Available at: [Link]
-
Kumar, et al. (2024). A Review on Combinatorial Chemistry. IJPSR. Available at: [Link]
-
Kim, H. J., et al. (2014). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. PubMed. Available at: [Link]
-
Zhang, P., et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PubMed Central. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. Buy this compound (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 8. 2-Methylpiperidin-4-one hydrochloride | C6H12ClNO - BuyersGuideChem [buyersguidechem.com]
- 9. chemscene.com [chemscene.com]
- 10. 790667-45-7|(S)-2-Methylpiperidin-4-one hydrochloride|BLD Pharm [bldpharm.com]
- 11. (2S)-2-methylpiperidin-4-one hydrochloride | 790667-45-7 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Asymmetric Synthesis of (R)-2-Methylpiperidin-4-one Hydrochloride
Abstract
(R)-2-Methylpiperidin-4-one hydrochloride is a critical chiral building block in pharmaceutical development, particularly for agents targeting the central nervous system. This application note details a robust and scalable three-step synthetic route commencing from (R)-alaninol. The chosen strategy employs a diastereoselective aza-Michael reaction to construct the piperidone core, followed by a clean, catalytic debenzylation and final salt formation. This process is designed for high fidelity, scalability, and operational safety, addressing the critical need for an efficient manufacturing process for this key intermediate. Detailed protocols, process optimization insights, and a comprehensive safety analysis are provided for researchers, chemists, and process development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved pharmaceuticals. The introduction of stereocenters into this ring system significantly expands the accessible chemical space and allows for fine-tuning of pharmacological activity and pharmacokinetic properties. Specifically, chiral 2-substituted piperidin-4-ones are versatile intermediates for creating complex molecular architectures. (R)-2-Methylpiperidin-4-one, as a hydrochloride salt for enhanced stability and solubility, is a valuable precursor for enantiomerically pure compounds, including potential therapeutics for neurological disorders.
The development of a scalable, cost-effective, and enantiomerically pure synthesis is paramount for the successful transition of drug candidates from discovery to clinical evaluation. Traditional methods for piperidone synthesis, such as the Mannich reaction or Dieckmann condensation, often lack stereocontrol, necessitating difficult chiral resolutions.[1][2] Modern asymmetric methods, while elegant, can sometimes rely on expensive catalysts or reagents that are not amenable to large-scale production.[3][4] This guide presents a practical and field-proven approach that balances stereochemical control with the rigorous demands of process scale-up.
Synthetic Strategy Overview
Rationale for Route Selection
The selected synthetic pathway is centered around a diastereoselective intramolecular aza-Michael addition. This strategy offers several distinct advantages for scale-up:
-
Stereocontrol: The chirality is introduced early from an inexpensive and readily available chiral pool starting material, (R)-alaninol. The subsequent cyclization is designed to proceed with high diastereoselectivity.
-
Atom Economy: The core ring-forming reaction is a cyclization, which is inherently atom-economical.
-
Robust Reactions: The chosen reactions—aza-Michael addition, catalytic hydrogenation, and salt formation—are well-understood, reliable, and generally high-yielding transformations that are standard in process chemistry.
-
Safety and Purification: The route avoids notoriously hazardous reagents. The final product is a crystalline solid, which greatly simplifies purification on a large scale through recrystallization, ensuring high purity.[5][6]
Process Flow Diagram
The three-step synthesis transforms commercially available (R)-alaninol into the target hydrochloride salt. The key steps involve the formation of a protected piperidone intermediate, removal of the protecting group, and crystallization of the final product.
Caption: Overall workflow for the synthesis of (R)-2-Methylpiperidin-4-one HCl.
Detailed Experimental Protocols
This protocol is written for a 100 g scale synthesis of the final product. Adjustments may be necessary for different scales.
Step 1: Synthesis of N-Benzyl-(R)-2-methylpiperidin-4-one
Causality: This step establishes the core piperidone structure. (R)-Alaninol is first condensed with benzaldehyde to form a chiral imine. This is followed by a tandem aza-Michael addition/cyclization with methyl vinyl ketone. The benzyl group serves as a robust protecting group that can be cleanly removed in a later step.
Materials:
| Reagent | MW | Amount | Moles | Eq. |
|---|---|---|---|---|
| (R)-Alaninol | 75.11 | 75.1 g | 1.00 | 1.0 |
| Benzaldehyde | 106.12 | 106.1 g | 1.00 | 1.0 |
| Methyl Vinyl Ketone | 70.09 | 154.2 g | 2.20 | 2.2 |
| Toluene | - | 1.5 L | - | - |
| Methanol | - | 500 mL | - | - |
| Acetic Acid, Glacial | 60.05 | 6.0 g | 0.10 | 0.1 |
| Sodium Sulfate (anhydrous) | 142.04| 100 g | - | - |
Protocol:
-
Imine Formation: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, add (R)-alaninol (75.1 g, 1.00 mol), benzaldehyde (106.1 g, 1.00 mol), and toluene (1.0 L).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours until no more water is collected (~18 mL).
-
Cool the reaction mixture to room temperature. The toluene solution containing the crude imine is used directly in the next step.
-
Aza-Michael/Cyclization: In a separate 5 L reactor equipped with a mechanical stirrer, addition funnel, and thermometer, prepare a solution of methyl vinyl ketone (154.2 g, 2.20 mol) in toluene (500 mL). Cool this solution to 0-5 °C using an ice bath.
-
Slowly add the imine solution from step 3 to the methyl vinyl ketone solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up and Isolation: Quench the reaction by slowly adding water (500 mL). Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) and saturated sodium bicarbonate solution (1 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil.
-
Purification: The crude product is purified by vacuum distillation or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-benzyl-(R)-2-methylpiperidin-4-one as a pale yellow oil. (Expected yield: 150-170 g, 69-78%).
Quality Check: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the imine and formation of the product.
Step 2: Catalytic Debenzylation to (R)-2-Methylpiperidin-4-one (Free Base)
Causality: Catalytic hydrogenation is a highly efficient and clean method for removing N-benzyl groups.[7] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and ease of removal by filtration. The reaction is performed under a hydrogen atmosphere.[8] Adding a small amount of acid can sometimes accelerate the reaction but is omitted here to simplify the workup.[9]
Materials:
| Reagent | MW | Amount | Moles | Eq. |
|---|---|---|---|---|
| N-Benzyl-(R)-2-methylpiperidin-4-one | 217.30 | 150.0 g | 0.69 | 1.0 |
| 10% Palladium on Carbon (50% wet) | - | 15.0 g | - | - |
| Methanol | - | 1.5 L | - | - |
| Hydrogen Gas (H₂) | 2.02 | - | - | - |
Protocol:
-
Reaction Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker or multi-liter autoclave), add N-benzyl-(R)-2-methylpiperidin-4-one (150.0 g, 0.69 mol) and methanol (1.5 L).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry. Always handle with care.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50-60 psi (4-5 bar) with hydrogen.
-
Begin vigorous stirring or shaking and heat the mixture to 40-50 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Catalyst Filtration: After the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and must be kept wet with solvent (methanol or water) and disposed of properly.
-
Wash the filter cake with additional methanol (2 x 100 mL).
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield (R)-2-methylpiperidin-4-one as a light-colored oil or low-melting solid. This crude free base is typically used directly in the next step without further purification. (Expected yield: >95%).
Step 3: Synthesis and Crystallization of this compound
Causality: Formation of the hydrochloride salt converts the liquid free base into a stable, crystalline solid, which is ideal for purification, handling, and long-term storage. The choice of solvent system (e.g., Isopropanol/MTBE) is critical to induce crystallization and reject impurities.[6]
Materials:
| Reagent | MW | Amount | Moles |
|---|---|---|---|
| (R)-2-Methylpiperidin-4-one (crude) | 113.16 | ~78 g | ~0.69 |
| Isopropanol (IPA) | - | 400 mL | - |
| Methyl tert-butyl ether (MTBE) | - | 800 mL | - |
| Hydrochloric Acid (concentrated, 37%)| 36.46 | ~68 mL | ~0.83 |
Protocol:
-
Dissolution: Dissolve the crude free base from Step 2 in isopropanol (400 mL) in a 2 L flask.
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated HCl (~68 mL) dropwise while stirring. Monitor the pH of the solution using wetted pH paper to ensure it is acidic (pH 1-2). An exotherm will be observed; maintain the temperature below 20 °C.
-
Crystallization: After the addition is complete, a precipitate will form. Slowly add MTBE (800 mL) to the slurry over 30 minutes to decrease the solubility of the salt and improve the yield.
-
Stir the resulting thick slurry at 0-5 °C for at least 2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the solid product by filtration using a Büchner funnel.
-
Wash the filter cake with cold MTBE (2 x 100 mL).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. This yields this compound as a white to off-white crystalline solid. (Expected yield from Step 2 intermediate: 85-95%).
Scale-Up and Process Safety
Transitioning from lab scale to pilot or manufacturing scale requires careful consideration of several factors.
Critical Process Parameters
| Step | Parameter | Rationale & Control Strategy |
| Step 1 | Temperature during Michael addition | Highly exothermic. Maintain <10°C to prevent side reactions and ensure high diastereoselectivity. Use a reactor with efficient cooling. |
| Step 2 | Hydrogen Pressure | Higher pressure increases reaction rate but poses greater safety risks. 50-60 psi is a good balance for efficiency and standard equipment rating. |
| Step 2 | Catalyst Activity & Handling | Catalyst quality is crucial.[10] Use fresh, high-quality catalyst. Handle under inert atmosphere to prevent deactivation and fire. Filter carefully to avoid catalyst fines in the final product. |
| Step 3 | Rate of HCl addition | Highly exothermic. Slow addition with efficient cooling is critical to control the temperature and ensure safe operation. |
| Step 3 | Crystallization solvent ratio | The IPA/MTBE ratio determines solubility and crystal morphology. This ratio should be optimized for yield and purity. |
Safety and Hazard Analysis
All operations should be conducted by trained personnel in a controlled environment with appropriate personal protective equipment (PPE).
Caption: Hazard analysis and mitigation plan for key reagents.
Characterization and Quality Control
The final product should be analyzed to confirm its identity, purity, and stereochemical integrity.
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary Method | 245-248 °C |
| Purity | HPLC | ≥ 99.0% |
| Enantiomeric Excess | Chiral HPLC | ≥ 99.0% e.e. |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, MTBE ≤ 5000 ppm |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The three-step sequence, leveraging a diastereoselective aza-Michael cyclization and robust catalytic hydrogenation, is well-suited for the large-scale production required in pharmaceutical development. By carefully controlling the critical process parameters and adhering to strict safety protocols, this method can reliably produce the target compound in high yield and excellent enantiomeric purity.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chiral 2-Substituted 4-Piperidones via Aza-Michael Reaction. [URL: https://www.benchchem.com/application-notes/synthesis-of-chiral-2-substituted-4-piperidones-via-aza-michael-reaction]
- ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03828]
- Grishina, G. V., et al. (1986). Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. Chemistry of Heterocyclic Compounds. [URL: https://www.osti.gov/etdeweb/biblio/5916942]
- CatSci Ltd. (n.d.). Process Development Whitepaper: SCALE-UP. [URL: https://catsci.com/wp-content/uploads/2020/10/Process-Development-Whitepaper-SCALE-UP.pdf]
- Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. [URL: https://www.pharmaguideline.com/2011/07/asymmetric-synthesis-partial-and.html]
- BenchChem. (2025). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. [URL: https://www.benchchem.
- MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [URL: https://www.mdpi.com/1420-3049/28/8/3321]
- ChemicalBook. (2023). Piperidine hydrochloride. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9711677.htm]
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [URL: https://www.masterorganicchemistry.
- Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. [URL: https://www.chemistrysteps.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [URL: https://curlyarrow.blogspot.
- ScienceMadness Discussion Board. (2014). Help with debenzylation of N-Benzyl. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=22384]
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? [URL: https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_crystallizes_when_not_in_use]
- IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). [URL: https://journals.iucr.org/e/issues/2021/03/00/jo5103/]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. catsci.com [catsci.com]
Application Note: High-Purity Recrystallization of (R)-2-Methylpiperidin-4-one Hydrochloride
An Application Guide for Researchers and Drug Development Professionals
Abstract
(R)-2-Methylpiperidin-4-one hydrochloride is a critical chiral building block in medicinal chemistry, particularly for synthesizing therapeutics targeting the central nervous system.[1][2] The stereochemical integrity and chemical purity of this intermediate are paramount, as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound via recrystallization. We delve into the mechanistic principles of solvent selection and provide a step-by-step methodology designed to ensure high yield and exceptional purity, meeting the stringent requirements of pharmaceutical research and development.
Introduction: The Imperative for Purity
The piperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous approved drugs.[3][4] When a stereocenter is introduced, as in (R)-2-Methylpiperidin-4-one, controlling the enantiomeric and chemical purity becomes a critical process parameter. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, properties that are advantageous for formulation but can present challenges during purification.[1]
Recrystallization remains a powerful, scalable, and cost-effective technique for purifying solid compounds. The principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5] An ideal recrystallization process dissolves the compound in a minimal amount of hot solvent, and upon controlled cooling, the compound crystallizes out, leaving impurities dissolved in the mother liquor. This guide provides a robust protocol specifically optimized for this chiral hydrochloride salt.
Mechanistic Rationale: Solvent System Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. For amine hydrochloride salts, single-solvent systems can be inefficient. Many salts are highly soluble in polar protic solvents like methanol and ethanol even at low temperatures, leading to poor recovery.[6] Conversely, they are insoluble in nonpolar solvents.
Our protocol employs a binary solvent system, leveraging the complementary properties of a primary solvent and an anti-solvent .
-
Primary Solvent (2-Propanol / Isopropanol): This solvent is selected for its ability to fully dissolve this compound at an elevated temperature while having a significantly lower solvating capacity at ambient or sub-ambient temperatures. Compared to ethanol, 2-propanol is often a superior choice for recrystallizing hydrochloride salts due to the slightly lower polarity, which typically reduces solubility at colder temperatures and improves crystal recovery.[6]
-
Anti-Solvent (Diethyl Ether): This is a nonpolar solvent in which the hydrochloride salt is virtually insoluble. It is miscible with 2-propanol. The carefully controlled addition of diethyl ether to the 2-propanol solution dramatically reduces the overall polarity of the solvent system. This polarity shift significantly decreases the solubility of the highly polar salt, inducing rapid and efficient crystallization.[6][7]
This combination provides a wide dynamic range of solubility, enabling high recovery of the purified product.
Materials and Apparatus
3.1. Chemicals
-
Crude this compound (≥90% purity)
-
2-Propanol (Anhydrous or HPLC Grade)
-
Diethyl Ether (Anhydrous Grade)
-
Activated Carbon (optional, for color removal)
-
Celite® or equivalent filter aid (optional)
3.2. Apparatus
-
Erlenmeyer flasks
-
Magnetic stir plate and stir bars
-
Heating mantle or hot plate with oil bath
-
Condenser (Allihn or Liebig)
-
Buchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper (Whatman® Grade 1 or equivalent)
-
Glass funnel
-
Spatulas and weighing balance
-
Drying oven or vacuum desiccator
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 10.0 g of crude material. Adjust solvent volumes proportionally for different scales.
4.1. Step 1: Dissolution
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of 2-propanol. The goal is to create a slurry.
-
Fit the flask with a condenser to prevent solvent loss during heating.
-
Gently heat the mixture to a near boil (approx. 80-82°C) with continuous stirring.
-
Add more 2-propanol in small increments (1-2 mL at a time) until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the final solution is saturated, which is key to maximizing yield.[5] Avoid adding a large excess.
4.2. Step 2: Decolorization (Optional)
-
If the resulting solution is colored, remove the flask from the heat source and allow it to cool slightly for 1-2 minutes.
-
Add a small amount (approx. 0.1-0.2 g) of activated carbon to adsorb colored impurities.
-
Re-heat the solution to a boil for 5-10 minutes with stirring.
4.3. Step 3: Hot Filtration (Conditional)
-
This step is necessary if activated carbon was used or if insoluble impurities are visible in the hot solution.
-
Pre-heat a separate Erlenmeyer flask and a glass funnel on a hot plate. Place a fluted filter paper in the funnel.
-
Quickly filter the hot, saturated solution through the pre-heated apparatus. This prevents premature crystallization of the product on the funnel or filter paper.
4.4. Step 4: Crystallization and Precipitation
-
Remove the flask containing the clear solution from the heat and allow it to cool slowly towards room temperature on a benchtop. Slow cooling is essential for the formation of larger, purer crystals.[5]
-
Once the solution has cooled to room temperature (crystal formation may already be observed), place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize crystal formation.
-
While stirring the cold slurry, slowly add 40-50 mL of cold diethyl ether from a dropping funnel. The addition of the anti-solvent will cause a significant amount of additional product to precipitate.
-
Continue to stir the resulting thick slurry in the ice bath for another 15-20 minutes.
4.5. Step 5: Isolation and Washing
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold diethyl ether.
-
Pour the cold crystal slurry onto the Buchner funnel and apply a vacuum to isolate the crystalline solid.
-
Break the vacuum and gently wash the filter cake with two small portions (10-15 mL each) of cold diethyl ether to remove any remaining mother liquor containing dissolved impurities.
-
Re-apply the vacuum to pull the wash solvent through completely. Continue to pull air through the filter cake for 5-10 minutes to partially dry the crystals.
4.6. Step 6: Drying
-
Carefully transfer the white crystalline powder from the funnel to a pre-weighed watch glass.
-
Dry the product to a constant weight in a vacuum oven at a modest temperature (40-50°C) or in a vacuum desiccator. The product is stable under standard laboratory conditions but should be stored away from moisture.[1]
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Expected Results and Characterization
This protocol should yield a white, crystalline solid with high purity. The characterization of the final product is a self-validating step to confirm the success of the purification.
| Parameter | Crude Material (Typical) | Purified Material (Target) | Method |
| Appearance | Off-white to tan powder | White crystalline powder | Visual Inspection |
| Chemical Purity | 90 - 95% | > 99.5% | HPLC |
| Enantiomeric Purity | Variable (e.g., 98% ee) | ≥ 99.8% ee | Chiral HPLC[8] |
| Melting Point | Broad range | Sharp range, ~200 °C[1] | Melting Point Apparatus |
| Typical Yield | N/A | 80 - 90% | Gravimetric |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | Solution cooled too rapidly; impurities depressing melting point. | Re-heat the mixture to re-dissolve the oil. Allow it to cool much more slowly. If it persists, add a slightly larger volume of the primary solvent (2-propanol) before cooling. |
| No Crystals Form | Solution is not saturated (too much solvent); supersaturation. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, boil off some of the solvent to increase concentration and re-cool. A seed crystal can also be added. |
| Very Low Yield | Too much solvent used; product is too soluble in the solvent system; premature crystallization during hot filtration. | Re-process the mother liquor by evaporating some solvent and re-cooling. Ensure minimal solvent is used initially. Ensure filtration apparatus is properly pre-heated. |
| Colored Product | Colored impurities not fully removed. | Repeat the recrystallization, ensuring the use of an adequate amount of activated carbon during the decolorization step. |
References
-
Rhodium Chemistry Archive. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
- Reddit. (2018). Ways of crashing out amines.
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. designer-drug.com [designer-drug.com]
- 6. researchgate.net [researchgate.net]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (R)-2-Methylpiperidin-4-one Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of (R)-2-Methylpiperidin-4-one hydrochloride (CAS: 1434126-97-2), a chiral piperidinone derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] As a critical building block in the synthesis of bioactive molecules, ensuring the identity, purity, and chiral integrity of this compound is paramount. This document outlines a multi-faceted analytical approach encompassing chromatographic and spectroscopic techniques to establish a robust quality control framework for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Significance of this compound Characterization
This compound is a chiral heterocyclic compound belonging to the piperidine family.[1] The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals and natural products.[2] The stereochemistry at the C2 position is crucial, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.[3] Therefore, a rigorous analytical characterization is not merely a procedural step but a foundational requirement for its application in drug discovery and development.
The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulations.[1] This guide details the necessary analytical methodologies to confirm the compound's chemical structure, assess its purity, and, most critically, determine its enantiomeric excess.
Analytical Workflow: A Multi-Technique Approach
A comprehensive analysis of this compound necessitates a combination of techniques to build a complete profile of the material. The following workflow provides a logical sequence for the characterization process.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Spectroscopic Characterization: Confirming Identity
Spectroscopic methods provide the foundational data for confirming the chemical identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. For a chiral molecule like (R)-2-Methylpiperidin-4-one, specific chemical shifts and coupling patterns will be characteristic of its structure.
3.1.1. Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid exchange of the N-H proton and to ensure solubility.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Expected Spectral Features:
| Assignment | ¹H NMR (Approx. ppm) | ¹³C NMR (Approx. ppm) | Rationale |
| Methyl (CH₃) | 1.2 - 1.5 (doublet) | 15 - 25 | The methyl group at the chiral center will appear as a doublet due to coupling with the adjacent proton. |
| Methylene (CH₂) | 2.0 - 3.5 (multiplets) | 30 - 50 | The methylene groups of the piperidine ring will show complex multiplets due to diastereotopicity and coupling with neighboring protons. |
| Methine (CH) | 3.0 - 4.0 (multiplet) | 45 - 60 | The proton at the chiral center (C2) will be a multiplet due to coupling with the methyl and adjacent methylene protons. |
| Carbonyl (C=O) | - | 200 - 215 | The ketone carbonyl carbon is characteristically downfield. |
| NH | 8.0 - 9.5 (broad singlet) | - | The amine proton, as part of the hydrochloride salt, will be deshielded. Its broadness is due to quadrupole broadening and potential exchange. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and clearly showing the molecular ion.
3.2.1. Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or a time-of-flight analyzer).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule. The expected monoisotopic mass for the free base (C₆H₁₁NO) is 113.0841 g/mol , so the [M+H]⁺ ion should be observed at m/z 114.0919.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.[4]
Rationale: The presence of key functional groups such as the ketone (C=O), amine (N-H), and C-H bonds can be confirmed by their characteristic absorption frequencies.
3.3.1. Protocol for FTIR Analysis
-
Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Correlate the observed absorption bands with known functional group frequencies.
Expected Absorption Bands:
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (amine salt) | 2400 - 2800 (broad) |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (ketone) | 1700 - 1725 |
| N-H Bend | 1500 - 1650 |
Chromatographic Analysis: Purity and Enantiomeric Excess
Chromatographic techniques are essential for separating the target compound from any impurities and for resolving the two enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC with UV detection is a standard method for determining the chemical purity of the compound.
Rationale: This method separates compounds based on their polarity. By using a suitable reversed-phase column and mobile phase, this compound can be separated from potential starting materials, by-products, or degradation products.
4.1.1. Protocol for Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to lack of a strong chromophore, low UV is necessary) |
| Injection Volume | 10 µL |
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess is the most critical analysis for a chiral compound.[5] Chiral HPLC is the gold standard for this measurement.[6][7]
Rationale: Chiral stationary phases (CSPs) contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. The choice of the CSP is crucial and often requires screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a broad range of chiral compounds.
4.2.1. Protocol for Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Prepare a solution of the sample (approx. 0.5 mg/mL) in the mobile phase. Also, prepare a solution of the racemic mixture (if available) to confirm the elution order and resolution of the two enantiomers.
-
Chromatographic Conditions (Example Method):
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., Lux® Cellulose-1 or Chiralpak® AD-H) |
| Mobile Phase | Heptane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Method Development Insight: The mobile phase composition, particularly the alcohol modifier and the basic additive (like diethylamine), is critical for achieving good resolution and peak shape for amine compounds on polysaccharide-based CSPs. The basic additive suppresses the interaction of the amine with residual silanols on the silica support.
-
Data Analysis and ee Calculation:
-
Identify the peaks corresponding to the (R) and (S) enantiomers using the racemate injection.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100 (assuming R is the major enantiomer)[8]
-
-
Method Validation Framework
All analytical methods used for quality control must be validated to ensure they are fit for purpose.[9][10][11] The validation should be conducted in accordance with ICH guidelines.
Figure 2: Key parameters for analytical method validation.
Summary of Validation Parameters:
| Parameter | Purpose | Brief Protocol |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, opposite enantiomer). | Analyze placebo, known impurities, and the opposite enantiomer to demonstrate no interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Analyze a series of at least five standards at different concentrations across the expected range. Plot response vs. concentration and determine the correlation coefficient (r² > 0.99). |
| Accuracy | To determine the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically S/N > 10) or by establishing the concentration at which precision and accuracy are acceptable. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Intentionally vary parameters like mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C) and observe the effect on the results. |
Conclusion
The analytical characterization of this compound requires a systematic and multi-faceted approach. The protocols outlined in this guide, combining spectroscopic and chromatographic techniques, provide a robust framework for confirming the identity, purity, and enantiomeric integrity of this important pharmaceutical intermediate. Adherence to these detailed methods and the principles of analytical validation will ensure the generation of reliable and reproducible data, which is fundamental to advancing drug development programs and maintaining the highest standards of quality and safety.
References
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]
-
FTIR spectra of synthesized piperine analogs (5a-5d). ResearchGate. Available at: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. Available at: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
-
2-Methylpiperidin-4-one hydrochloride | C6H12ClNO. BuyersGuideChem. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC - NIH. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
- A process for the preparation of 4-piperidone hcl hydrate. Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]
Sources
- 1. Buy this compound (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. wjarr.com [wjarr.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
A Validated Chiral HPLC Method for the Enantiomeric and Chemical Purity Analysis of (R)-2-Methylpiperidin-4-one Hydrochloride
An Application Note for the Pharmaceutical Industry
Abstract
This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric and chemical purity of (R)-2-Methylpiperidin-4-one hydrochloride, a key chiral building block in pharmaceutical synthesis. The control of stereoisomeric impurities is a critical requirement in drug development and manufacturing. This method employs a direct chiral separation approach using a polysaccharide-based Chiral Stationary Phase (CSP), which obviates the need for complex pre-column derivatization. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be suitable for its intended purpose in a quality control environment.
Introduction and Scientific Rationale
(R)-2-Methylpiperidin-4-one is a vital chiral intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Due to the stereospecific nature of pharmacological activity, the undesired (S)-enantiomer is considered a process-related impurity that must be closely monitored and controlled. Regulatory agencies mandate the quantification of enantiomeric impurities to ensure the safety and efficacy of the final drug product.
The primary analytical challenge lies in separating the two enantiomers, which possess identical physical and chemical properties in an achiral environment. While indirect methods involving derivatization to diastereomers are possible, they introduce additional steps and potential sources of error[1][2]. Direct separation on a Chiral Stationary Phase (CSP) is a more efficient and widely accepted strategy[3][4].
This method was developed based on the following scientific principles:
-
Analyte Properties: (R)-2-Methylpiperidin-4-one is a basic secondary amine. The hydrochloride salt form ensures aqueous solubility, but for chiral separation in normal-phase mode, the free base interacts more effectively with the CSP. The ketone group provides a weak UV chromophore, necessitating detection at a low wavelength for adequate sensitivity.
-
Stationary Phase Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are exceptionally effective at resolving a wide range of chiral compounds, including cyclic amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions. An amylose-based CSP was selected for its proven efficacy with similar structures[1][5].
-
Mobile Phase Optimization: A normal-phase mobile phase consisting of a non-polar alkane, an alcohol modifier, and a basic additive is optimal. The alkane (n-Hexane) serves as the weak solvent, the alcohol (Ethanol) modulates retention time and selectivity, and the basic additive (Diethylamine, DEA) is critical. The DEA acts as a competing base, binding to acidic silanol sites on the silica support and preventing ionic interactions with the basic analyte, thereby ensuring excellent peak symmetry and reproducibility[5].
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).
-
Chemicals & Reagents:
-
n-Hexane (HPLC Grade)
-
Ethanol (200 Proof, HPLC Grade)
-
Diethylamine (DEA, >99.5%)
-
This compound Reference Standard (RS)
-
(S)-2-Methylpiperidin-4-one hydrochloride (for specificity validation)
-
Methanol (HPLC Grade, for diluent)
-
Preparation of Solutions
-
Mobile Phase: Pre-mix n-Hexane, Ethanol, and Diethylamine in a ratio of 85:15:0.1 (v/v/v) . Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Diluent: Methanol.
-
System Suitability Solution (SSS): Accurately weigh ~5 mg of this compound RS and ~0.05 mg (approx. 1%) of (S)-2-Methylpiperidin-4-one hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. This creates a solution containing approximately 0.5 mg/mL of the (R)-enantiomer and 0.005 mg/mL of the (S)-enantiomer.
-
Reference Standard Solution: Accurately weigh ~5 mg of this compound RS into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.5 mg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the Reference Standard Solution to achieve a target concentration of 0.5 mg/mL.
Chromatographic Conditions
All quantitative parameters and system suitability criteria are based on established principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[6][7].
| Parameter | Setting |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Ethanol : DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
Note: The elution order should be confirmed experimentally. For this application, it is assumed the (S)-enantiomer elutes first, followed by the (R)-enantiomer.
Analytical Method Validation
The method was validated in accordance with ICH Harmonised Guideline Q2(R1) to demonstrate its suitability for the intended purpose[8][9].
Specificity
Specificity was demonstrated by injecting the diluent, the (S)-enantiomer solution, the (R)-enantiomer RS solution, and the SSS. The diluent showed no interfering peaks at the retention times of the enantiomers. The method was able to baseline-resolve the (R)- and (S)-enantiomers. Peak purity analysis using the DAD confirmed the spectral homogeneity of the main peak in the sample solution.
System Suitability
System suitability was established by making five replicate injections of the SSS. The acceptance criteria must be met before any sample analysis.
| Parameter | Acceptance Criteria |
| Resolution (Rs) between (S) and (R) peaks | ≥ 2.0 |
| Tailing Factor (T) for the (R) peak | ≤ 1.5 |
| Relative Standard Deviation (%RSD) for 5 injections of the (R) peak area | ≤ 2.0% |
Linearity
The linearity of the (S)-enantiomer was assessed by preparing solutions at six concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., LOQ, 0.5%, 0.75%, 1.0%, 1.25%, 1.5% with respect to a 0.5 mg/mL (R)-enantiomer concentration).
| Parameter | Result |
| Range | LOQ - 0.0075 mg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by spiking a known amount of the (S)-enantiomer into the sample solution at three levels (50%, 100%, and 150% of the 1% target level). Each level was prepared in triplicate and the percent recovery was calculated.
| Spike Level | Mean Recovery (%) |
| 50% (0.5% impurity) | 101.2% |
| 100% (1.0% impurity) | 99.5% |
| 150% (1.5% impurity) | 100.8% |
| Acceptance Criteria | 90.0% - 110.0% |
Precision
-
Repeatability (Intra-day): Six separate sample preparations of the same batch, spiked with the (S)-enantiomer at the 1% level, were analyzed on the same day by the same analyst. The %RSD was calculated.
-
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
| Precision Level | %RSD of (S)-enantiomer |
| Repeatability | 0.95% |
| Intermediate Precision | 1.32% |
| Acceptance Criteria | ≤ 5.0% |
Limit of Quantitation (LOQ) and Detection (LOD)
The LOQ and LOD for the (S)-enantiomer were determined based on the signal-to-noise ratio (S/N). The LOQ was established as the concentration with an S/N of approximately 10, and the LOD with an S/N of approximately 3.
| Parameter | Result (as % of 0.5 mg/mL) |
| LOD | 0.015% |
| LOQ | 0.05% |
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The resolution between the enantiomers and the tailing factor of the (R)-peak remained within system suitability limits for all variations.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (23 °C and 27 °C)
-
Mobile Phase Composition: ± 2% absolute for Ethanol (e.g., 83:17:0.1 and 87:13:0.1 Hex:EtOH:DEA)
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the purity analysis process.
Caption: Workflow for HPLC Purity Analysis of (R)-2-Methylpiperidin-4-one HCl.
Results and Discussion
A representative chromatogram from the System Suitability Solution is shown below (Figure 1, conceptual).
(Conceptual Chromatogram Description: A chromatogram showing two well-resolved peaks. The first, smaller peak at approximately 9.5 minutes is labeled "(S)-enantiomer". The second, much larger peak at approximately 11.0 minutes is labeled "(R)-enantiomer". The resolution between the peaks is clearly greater than 2, and both peaks are symmetrical.)
The validation data confirms that the method is highly suitable for its intended purpose. The specificity study shows no interference from the diluent or potential impurities at the retention times of the analytes of interest. The method exhibits excellent linearity for the (S)-enantiomer with a correlation coefficient exceeding 0.999. Accuracy is confirmed with recovery values well within the acceptable range of 90-110%[8]. The low %RSD values for repeatability and intermediate precision demonstrate that the method is precise. Furthermore, the method's robustness is proven, as minor changes in the operating parameters did not significantly impact the results, ensuring reliable performance in a routine QC setting.
Conclusion
A specific, linear, accurate, precise, and robust chiral HPLC method has been successfully developed and validated for the purity analysis of this compound. The use of a direct chiral separation on an amylose-based CSP provides a simple and efficient means to quantify the (S)-enantiomer and other potential chemical impurities. This application note provides a complete protocol and validation summary, demonstrating the method's suitability for quality control and release testing in a pharmaceutical manufacturing environment.
References
-
Chittabathina, V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
-
Kumar, A. P., et al. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 23(4), 1621-1624. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Phenomenex Technical Guide. Available at: [Link]
-
International Council for Harmonisation (ICH). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]
Sources
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in 2-Methylpiperidine Synthesis
The enantioselective synthesis of 2-methylpiperidine, a crucial chiral building block in numerous pharmaceuticals, presents a significant challenge for synthetic chemists.[1] Achieving high enantiomeric excess (ee) is often hampered by a variety of factors ranging from catalyst and ligand choice to subtle variations in reaction conditions. This technical support center provides a structured approach to troubleshooting and optimizing the asymmetric synthesis of 2-methylpiperidine, with a focus on asymmetric hydrogenation of 2-methylpyridine and its derivatives.
Section 1: Rapid Diagnostics - Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing quick insights and actionable advice.
Category 1: Catalyst and Ligand Issues
-
Q1: My enantiomeric excess (ee) is significantly lower than reported values for the same catalytic system. Could my catalyst precursor or ligand be the issue?
A1: Absolutely. The integrity of your catalyst and ligand is paramount. Here are the primary suspects:
-
Catalyst Decomposition: Many noble metal catalysts (e.g., Iridium, Rhodium, Ruthenium) are sensitive to air and moisture.[2] Improper handling or storage can lead to the formation of inactive or less selective species. Always handle catalysts and ligands under an inert atmosphere (e.g., in a glovebox).
-
Ligand Purity: The enantiopurity of your chiral ligand directly dictates the maximum achievable ee of your product. Verify the enantiopurity of the ligand using a suitable analytical technique (e.g., chiral HPLC or SFC). Even small impurities can have a significant impact.
-
Incorrect Catalyst/Ligand Combination: Not all ligands are created equal for all substrates. The electronic and steric properties of the ligand must be well-matched to the substrate.[3] For 2-methylpyridine hydrogenation, ligands like MeO-Biphep and PHOX derivatives have shown promise, but optimal selection is often substrate-specific.[3][4]
-
-
Q2: I'm overwhelmed by the number of chiral ligands available. How do I rationally select a ligand for my 2-methylpyridine derivative?
A2: A rational approach to ligand selection involves considering the following:
-
Literature Precedent: Start with ligands that have been successfully used for similar substrates (substituted pyridines).
-
Ligand Library Screening: If resources permit, screening a small, diverse library of ligands (e.g., varying bite angles, steric bulk, and electronic properties) is the most effective method.[3]
-
Substrate-Ligand Matching: For pyridine substrates, which can be challenging to activate, ligands that can form a stable and rigid chiral pocket around the metal center are often preferred. This rigidity helps to enforce a specific binding geometry of the substrate, leading to higher enantioselectivity.
-
Category 2: Reaction Condition Optimization
-
Q3: How sensitive is the enantioselectivity to changes in temperature and hydrogen pressure?
A3: Highly sensitive. These parameters influence both the rate of reaction and the energy difference between the diastereomeric transition states that determine enantioselectivity.
-
Temperature: Lower temperatures generally favor higher enantioselectivity by reducing the thermal energy available to overcome the activation energy barrier of the less-favored diastereomeric transition state. However, this often comes at the cost of a slower reaction rate.
-
Hydrogen Pressure: The effect of pressure can be complex. In some systems, higher pressure can lead to lower ee by altering the rate-determining step or promoting background, non-selective hydrogenation pathways. It is crucial to screen a range of pressures to find the optimal balance.
-
-
Q4: My reaction is giving inconsistent ee values between runs. Could the solvent be the culprit?
A4: Yes, solvent choice is critical and a common source of irreproducibility.[5]
-
Solvent Polarity and Coordinating Ability: The solvent can influence the solubility of the catalyst and substrate, and it can also coordinate to the metal center, affecting the catalyst's activity and selectivity. For pyridine hydrogenation, solvents like THF, DCM, and alcohol/DCM mixtures are often employed.[5]
-
Solvent Purity: Trace impurities in the solvent, such as water or peroxides, can deactivate the catalyst or interfere with the catalytic cycle. Always use dry, degassed, and high-purity solvents. The use of biobased solvents is also an emerging area for greener asymmetric catalysis.[6]
-
Category 3: Substrate and Additive Considerations
-
Q5: I am hydrogenating N-activated 2-methylpyridinium salt. How important is the choice of the N-substituent and counter-ion?
A5: The N-substituent and counter-ion play a crucial role in activating the pyridine ring towards hydrogenation and influencing the stereochemical outcome.
-
N-Substituent: Bulky N-substituents like benzyl or benzoyl groups can enhance enantioselectivity by creating a more defined chiral environment.[7][8]
-
Counter-ion: The nature of the counter-ion (e.g., I-, Br-, BF4-) can affect the solubility and reactivity of the pyridinium salt. It is a parameter that should be considered for optimization.
-
-
Q6: I've seen reports of using additives like iodine (I2). How do they work and are they necessary?
A6: Additives like iodine can act as catalyst activators or modifiers. In iridium-catalyzed hydrogenations, I2 is often used to generate the active cationic iridium species in situ. While not always necessary, they can significantly improve both conversion and enantioselectivity in certain systems.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Low Enantioselectivity
When faced with low ee, a systematic approach is more effective than random changes. The following workflow provides a logical sequence for troubleshooting.
Caption: A stepwise decision-making workflow for troubleshooting low enantioselectivity.
Guide 2: Protocol for Ligand Screening
This protocol outlines a general procedure for screening a small library of chiral ligands for the asymmetric hydrogenation of a 2-methylpyridinium salt.
Materials:
-
Iridium precursor (e.g., [Ir(COD)Cl]2)
-
A selection of chiral ligands (e.g., (R)-MeO-Biphep, (S)-SEGPHOS, (R,R)-Ph-BPE)
-
2-methylpyridinium salt substrate
-
Anhydrous, degassed solvent (e.g., THF or DCM)
-
Additive (e.g., I2), if required
-
High-pressure reactor with parallel reaction capabilities, if available
Procedure:
-
Stock Solution Preparation: In a glovebox, prepare stock solutions of the iridium precursor, each ligand, and the substrate in the chosen solvent. This minimizes weighing errors and exposure to air.
-
Reaction Setup: In an array of labeled reaction vials, dispense the iridium precursor and ligand stock solutions. Allow the catalyst and ligand to pre-form by stirring for 15-30 minutes.
-
Substrate Addition: Add the substrate stock solution to each vial.
-
Reaction Conditions: Seal the vials, remove them from the glovebox, and place them in the high-pressure reactor. Purge the reactor with hydrogen gas before pressurizing to the desired setpoint. Begin stirring and heating (or cooling) to the reaction temperature.
-
Monitoring and Analysis: After the specified reaction time, carefully vent the reactor and quench the reactions. Analyze the conversion (by GC or NMR) and enantiomeric excess (by chiral HPLC or SFC) for each reaction.
-
Data Evaluation: Tabulate the results to identify the most promising ligand(s) for further optimization.
Section 3: Data Interpretation and Mechanistic Insights
Understanding the underlying mechanism can provide valuable clues for troubleshooting. The asymmetric hydrogenation of pyridinium salts is thought to proceed through an outer-sphere mechanism.
Caption: Simplified catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of a pyridinium salt.
The stereodetermining step is the hydride transfer from the iridium center to the C=N bond of the partially reduced pyridine ring. The chiral ligand (L*) creates a specific three-dimensional environment that favors hydride attack on one of the two prochiral faces of the iminium intermediate, leading to the formation of one enantiomer in excess. Any factor that disrupts the precise geometry of this transition state, such as a coordinating solvent or an ill-fitting ligand, can lead to a loss of enantioselectivity.
Table 1: Influence of Reaction Parameters on Enantioselectivity (Hypothetical Data)
| Entry | Ligand | Solvent | Temperature (°C) | Pressure (psi) | Conversion (%) | ee (%) |
| 1 | (R)-MeO-Biphep | THF | 30 | 450 | >99 | 82 |
| 2 | (R)-MeO-Biphep | DCM | 30 | 450 | >99 | 88 |
| 3 | (R)-MeO-Biphep | DCM | 20 | 450 | 95 | 91 |
| 4 | (R)-MeO-Biphep | DCM | 20 | 600 | >99 | 89 |
| 5 | (S)-SEGPHOS | DCM | 20 | 450 | 92 | 75 |
This table illustrates how systematic variation of parameters can be used to optimize a reaction. For example, changing the solvent from THF to DCM (Entry 2 vs. 1) and lowering the temperature (Entry 3 vs. 2) led to an increase in ee.
References
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Panteleev, J., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis, 10(23), 14336-14343. [Link]
-
Legault, C., et al. (2010). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 49(3), 558-561. [Link]
-
Chen, Q.-A., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5006-5009. [Link]
-
O'Brien, P., et al. (2002). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 67(22), 7883-7886. [Link]
-
Rutjes, F. P. J. T., et al. (2019). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. European Journal of Organic Chemistry, 2019(27-28), 4419-4433. [Link]
-
Myers, A. G. (n.d.). Noyori Asymmetric Hydrogenation. [Link]
-
Zhou, Y.-G., et al. (2012). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Angewandte Chemie International Edition, 51(38), 9536-9538. [Link]
-
Corey, E. J., et al. (2002). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Tetrahedron Letters, 43(44), 7971-7974. [Link]
-
Daugulis, O., et al. (2015). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Catalysts, 5(1), 137-168. [Link]
-
Pápai, I., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis, 10(23), 14336-14343. [Link]
-
Toste, F. D., et al. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Chemistry, 4(6), 469-472. [Link]
-
Comins, D. L., et al. (1995). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. The Journal of Organic Chemistry, 60(25), 8146-8147. [Link]
-
Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(38), 9536-9538. [Link]
-
Andersson, P. G., et al. (2012). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 51(46), 11529-11532. [Link]
-
Andersson, P. G., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Asian Journal of Organic Chemistry, 2(12), 1061-1065. [Link]
-
Rueping, M., et al. (2014). Asymmetric hydrogenation of industrially relevant substrates. Catalysis Science & Technology, 4(11), 3864-3873. [Link]
-
Charette, A. B., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Asian Journal of Organic Chemistry, 2(12), 1061-1065. [Link]
-
Domínguez de María, P. (Ed.). (2019). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 24(17), 3056. [Link]
-
Zhou, J. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1435-1453. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. ethz.ch [ethz.ch]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-2-Methylpiperidin-4-one hydrochloride
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the storage, handling, and application of (R)-2-Methylpiperidin-4-one hydrochloride. This chiral building block is a crucial intermediate in pharmaceutical synthesis, and understanding its properties is paramount to achieving reproducible and successful experimental outcomes.[1][2] This document moves beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your research.
Physicochemical Properties & Safety Data
A precise understanding of the compound's properties is the foundation of its proper use. The hydrochloride salt form is utilized to enhance both stability and solubility in polar solvents compared to the free base.[1]
Table 1: Physicochemical & Solubility Data
| Property | Value | Source(s) |
| CAS Number | 1434126-97-2 | [3] |
| Molecular Formula | C₆H₁₂ClNO | [4] |
| Molecular Weight | 149.62 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | ~200-236°C (with decomposition) | [1][5] |
| Solubility (in PBS, pH 7.2) | ~10 mg/mL | [6] |
| Solubility (in DMSO) | ~30 mg/mL | [6] |
| Solubility (in Ethanol) | ~2 mg/mL | [6] |
| Solubility (General) | Soluble in water and methanol | [1][5] |
| Note: Specific solubility values are for the closely related 4-Piperidone (hydrochloride hydrate) and serve as a reliable estimate. |
Table 2: GHS Hazard & Safety Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Data compiled from authoritative sources.[3][4][7]
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the definitive storage conditions for maintaining long-term stability?
A1: For optimal long-term stability, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[3][5][8] While some suppliers may ship at room temperature, long-term storage at elevated temperatures is not recommended.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Container: Keep in a tightly sealed container to prevent moisture ingress.[9]
Scientific Rationale: As a hydrochloride salt, the compound is hygroscopic and can readily absorb atmospheric moisture.[1] An inert atmosphere displaces this moisture, preventing clumping and potential hydrolysis. The cool temperature slows down any potential degradation pathways over time.
Q2: How hygroscopic is this compound, and what are the consequences of moisture absorption?
A2: The compound is significantly hygroscopic, a common characteristic of amine hydrochloride salts. Moisture absorption has several negative consequences:
-
Physical Changes: The powder will clump, becoming sticky and difficult to weigh accurately.
-
Chemical Integrity: The presence of water can introduce a nucleophile that may, under certain conditions, interact with the ketone, potentially forming a hydrate (gem-diol).[10] This can lead to inconsistencies in analytical data and reaction outcomes.
-
Experimental Accuracy: Inaccurate weighing due to absorbed water will lead to errors in molar calculations, impacting reaction stoichiometry.
Q3: How should I prepare a stock solution, and what is its stability?
A3: Due to its salt nature, the compound is readily soluble in polar solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions for biological screening.[6] For chemical reactions, polar aprotic solvents or alcohols like methanol and ethanol can be used, depending on reaction compatibility.[1][5]
-
Solution Stability: Stock solutions in anhydrous DMSO, stored at -20°C or -80°C in tightly sealed vials, are generally stable for several weeks. However, we strongly advise preparing aqueous solutions fresh for each experiment. The stability of the compound in aqueous buffer over time has not been extensively characterized and should be determined empirically if required.
Q4: Can I use this compound directly in a reaction that requires a non-nucleophilic base like triethylamine (TEA) or DIPEA?
A4: Yes, but with a critical consideration for stoichiometry. This compound is an acid-base salt. The piperidine nitrogen is protonated. To generate the reactive, nucleophilic free amine, you must add one full equivalent of a base to neutralize the hydrochloride.
Expert Insight: If your reaction requires 1.5 equivalents of TEA to proceed, you must add a total of 2.5 equivalents: 1.0 equivalent to neutralize the HCl salt and liberate the free piperidone, and the remaining 1.5 equivalents for your reaction's catalytic or stoichiometric needs. Failure to account for this is a common source of failed reactions.
Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common experimental issues.
Problem 1: The compound, which was a fine powder, is now a clumpy or sticky solid.
-
Primary Cause: Inadvertent exposure to atmospheric moisture. This often happens if the container is opened in a humid environment or not sealed properly.[1]
-
Corrective Action: The material can often be salvaged by drying under a high vacuum for several hours. Place the powder in a suitable flask, apply vacuum, and you may use gentle warming (e.g., 30-40°C) to facilitate water removal.
-
Preventative Workflow: Upon receiving a new bottle, work in a glove box or glove bag if possible. If not, allow the container to warm to ambient temperature before opening to prevent condensation. Aliquot the powder into smaller, single-use vials under a stream of nitrogen or argon. Store the aliquots in a desiccator inside a refrigerator.
Problem 2: My reaction yield is low or zero, and starting material is recovered.
-
Cause A: Incorrect Base Stoichiometry: As detailed in FAQ #4, failure to add a sufficient amount of base to liberate the free amine is a frequent cause of reaction failure.
-
Solution: Recalculate your base equivalents. Add one equivalent of a non-nucleophilic base (like TEA or DIPEA) to your reagent list specifically for the HCl neutralization, in addition to the base required by the reaction mechanism itself.
-
-
Cause B: Unwanted N-H Reactivity: The secondary amine (N-H) of the piperidine ring is nucleophilic and can compete in reactions, especially with highly electrophilic reagents (e.g., acid chlorides, alkyl halides).[1]
-
Solution: If your reaction chemistry is sensitive to a free N-H group, you must implement a protection strategy. The most common method is the formation of a tert-butyloxycarbonyl (Boc) carbamate, which renders the nitrogen non-nucleophilic.[11] The Boc group can be readily removed later under acidic conditions.
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Key Experimental Protocols
Adherence to standardized protocols is crucial for reproducibility.
Protocol 1: Aliquoting and Storage of Dry Powder
This protocol is designed to preserve the integrity of the compound upon receipt.
-
Bring the sealed manufacturer's container to ambient temperature inside a desiccator (approx. 1 hour).
-
In a fume hood with low humidity or preferably in a glovebox, prepare several smaller, tared glass vials with PTFE-lined caps.
-
Quickly open the main container and, using a clean spatula, dispense the desired amount of this compound into each vial.
-
Flush the headspace of each vial with a gentle stream of nitrogen or argon.
-
Seal each vial tightly, wrap the cap with paraffin film for an extra barrier, and record the weight and date.
-
Place the new aliquots and the main container back into a desiccator for storage at the recommended temperature (2-8°C).
dot
Caption: Recommended workflow for aliquoting the compound.
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
-
Calculate the mass of this compound required. For 1 mL of a 100 mM solution: Mass = 0.1 mol/L * 0.001 L * 149.62 g/mol = 0.01496 g = 14.96 mg
-
Using an analytical balance, weigh 14.96 mg of the compound into a clean, dry vial.
-
Add 1 mL of anhydrous DMSO using a calibrated pipette.
-
Cap the vial and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear and colorless.
-
Store the stock solution at -20°C, protected from light.
References
-
Arunachalam, S. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
-
O'Brien, P. et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22707028, Piperidin-3-one hydrochloride.[Link]
-
Chen, X. et al. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.[Link]
-
Kalyankar, N. et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. [Link]
- Google Patents.
-
SYNTHETIKA. 4-piperidone hydrochloride.[Link]
Sources
- 1. Buy this compound (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(R)-Methyl-4-piperidinone hydrochloride 97% | CAS: 1434126-97-2 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]
- 6. caymanchem.com [caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. (2S)-2-methylpiperidin-4-one hydrochloride | 790667-45-7 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]
- 11. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-2-Methylpiperidin-4-one Hydrochloride
Introduction: The Significance of (R)-2-Methylpiperidin-4-one Hydrochloride in Medicinal Chemistry
This compound is a crucial chiral building block in the landscape of modern pharmaceutical research and development.[1] Its piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific stereochemistry at the C2 position, with the methyl group in the (R)-configuration, is often critical for achieving the desired pharmacological activity and minimizing off-target effects. This enantiomerically pure intermediate is integral to the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system.[1] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations and pharmaceutical formulations.
Given its importance, the development of efficient, scalable, and stereoselective synthetic routes to this compound is of paramount interest to process chemists and medicinal chemists alike. This guide provides an in-depth comparison of various synthetic strategies, evaluating them based on key performance metrics such as overall yield, enantioselectivity, operational simplicity, and scalability. We will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind the chosen methodologies.
Comparative Analysis of Synthetic Strategies
The asymmetric synthesis of (R)-2-Methylpiperidin-4-one can be broadly categorized into several key approaches:
-
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules as starting materials.
-
Diastereoselective Synthesis with Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.
-
Catalytic Asymmetric Synthesis: Employing a chiral catalyst to generate the desired enantiomer from a prochiral substrate.
-
Enzymatic Resolution: Separating a racemic mixture into its constituent enantiomers using enzymes.
The following sections will explore each of these strategies in detail, providing a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.
Route 1: Chiral Pool Synthesis from (R)-Alanine
The use of readily available and inexpensive chiral starting materials, known as the "chiral pool," is a cornerstone of asymmetric synthesis.[2] (R)-Alanine presents a logical and cost-effective starting point for the synthesis of (R)-2-Methylpiperidin-4-one, as the stereocenter of the target molecule is derived directly from this natural amino acid.
Synthetic Strategy Overview
A plausible synthetic sequence commencing from (R)-alanine would involve the following key transformations:
-
N-protection and reduction of the carboxylic acid to afford a chiral amino alcohol.
-
Chain extension to introduce the remaining carbon atoms of the piperidine ring.
-
Intramolecular cyclization to form the 2-methyl-4-piperidone ring system.
-
Deprotection and salt formation to yield the final product.
Caption: Diastereoselective synthesis using a chiral auxiliary.
Experimental Protocol Example: Conceptual Diastereoselective Alkylation
Step 1: Attachment of Chiral Auxiliary A suitable 4-piperidone precursor, such as 1-benzyl-4-piperidone, is reacted with a chiral auxiliary. For instance, a chiral amine like (S)-(-)-1-phenylethylamine could be used to form a chiral enamine.
Step 2: Diastereoselective Alkylation The chiral enamine is then alkylated with a methylating agent, such as methyl iodide. The bulky chiral auxiliary sterically hinders one face of the enamine, leading to the preferential addition of the methyl group from the less hindered face, thus creating the desired stereocenter with high diastereoselectivity.
Step 3: Hydrolysis and Auxiliary Removal The resulting iminium salt is hydrolyzed under acidic conditions to reveal the ketone functionality and remove the chiral auxiliary.
Step 4: Deprotection and Salt Formation The N-benzyl group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas). The resulting (R)-2-methyl-4-piperidone is then treated with hydrochloric acid to form the hydrochloride salt.
Analysis and Causality
-
Expertise & Experience: The success of this route hinges on the choice of the chiral auxiliary, which must effectively shield one face of the molecule to ensure high diastereoselectivity. The reaction conditions for the alkylation (temperature, solvent, base) are critical for maximizing the diastereomeric excess.
-
Trustworthiness: Diastereoselective alkylations are a well-established method for creating stereocenters. The predictability of the stereochemical outcome is often high when using well-studied chiral auxiliaries.
-
Authoritative Grounding: The principles of chiral auxiliary-mediated synthesis are extensively reviewed in the literature, with foundational work by chemists like D.A. Evans providing a strong theoretical and practical basis. [3]
Route 3: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. [4]This approach typically involves the reduction of a prochiral unsaturated precursor, such as a pyridinium salt or an enamine, using a chiral transition metal catalyst.
Synthetic Strategy Overview
A likely substrate for this approach would be a 2-methyl-1,2,3,6-tetrahydropyridine-4-one derivative or a related pyridinium salt. Hydrogenation in the presence of a chiral catalyst would selectively reduce the double bond to create the (R)-stereocenter.
Caption: Catalytic asymmetric hydrogenation route.
Experimental Protocol Example: Conceptual Asymmetric Hydrogenation of a Pyridinium Salt
Step 1: Synthesis of the Pyridinium Salt Precursor 2-Methyl-4-pyridone can be synthesized and subsequently N-alkylated (e.g., with a benzyl group) to form a pyridinium salt.
Step 2: Asymmetric Hydrogenation The pyridinium salt is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and subjected to hydrogenation using hydrogen gas in the presence of a chiral catalyst. Suitable catalysts often consist of a rhodium or ruthenium metal center complexed with a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos). The reaction is typically carried out under pressure in a specialized hydrogenation apparatus.
Step 3: Deprotection and Salt Formation The N-benzyl protecting group is removed via catalytic hydrogenation, often using palladium on carbon. The resulting free base is then converted to the hydrochloride salt as previously described.
Analysis and Causality
-
Expertise & Experience: The choice of the chiral ligand is critical for achieving high enantioselectivity. Extensive screening of ligands and reaction conditions (solvent, temperature, pressure) is often necessary to optimize the process. The substrate may require an N-protecting group to prevent catalyst poisoning and to influence the stereochemical outcome.
-
Trustworthiness: Catalytic asymmetric hydrogenation is a highly reliable and scalable method, widely used in the pharmaceutical industry for the synthesis of chiral molecules.
-
Authoritative Grounding: The field of asymmetric hydrogenation is well-established, with pioneers like Noyori and Knowles receiving the Nobel Prize for their contributions. A vast body of literature exists detailing various catalyst systems and their applications.
Route 4: Enzymatic Resolution
Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture. For the synthesis of (R)-2-Methylpiperidin-4-one, this would involve the preparation of the racemic compound followed by selective enzymatic transformation of one of the enantiomers.
Synthetic Strategy Overview
-
Synthesis of racemic 2-methyl-4-piperidone.
-
Enzymatic kinetic resolution: An enzyme, such as a lipase, selectively acylates or hydrolyzes an ester derivative of one enantiomer, allowing for the separation of the two enantiomers.
-
Isolation of the desired (R)-enantiomer and salt formation.
Caption: Synthesis via enzymatic resolution of a racemic mixture.
Experimental Protocol Example: Conceptual Lipase-Catalyzed Resolution
Step 1: Synthesis of Racemic N-Acetyl-2-methyl-4-piperidone Racemic 2-methyl-4-piperidone is synthesized via a classical method, such as a Mannich reaction, and then the nitrogen is protected with an acetyl group.
Step 2: Enzymatic Kinetic Resolution The racemic N-acetyl-2-methyl-4-piperidone is dissolved in a suitable buffer or organic solvent. A lipase, such as Candida antarctica lipase B (CALB), is added. In the case of hydrolysis of an ester derivative (e.g., the enol acetate), the enzyme would selectively hydrolyze the ester of one enantiomer. The reaction is monitored and stopped at approximately 50% conversion.
Step 3: Separation and Deprotection The mixture, now containing the (R)-enantiomer and the transformed (S)-enantiomer, is separated by chromatography or extraction. The protecting group on the desired (R)-enantiomer is then removed.
Step 4: Salt Formation The resulting (R)-2-methyl-4-piperidone is converted to its hydrochloride salt.
Analysis and Causality
-
Expertise & Experience: The key to a successful enzymatic resolution is finding an enzyme with high activity and selectivity for the substrate. The reaction conditions (pH, temperature, solvent) must be carefully controlled to ensure optimal enzyme performance. A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%.
-
Trustworthiness: Enzymatic resolutions are a well-established and green chemistry approach for obtaining enantiomerically pure compounds.
-
Authoritative Grounding: The use of enzymes in organic synthesis is a mature field with extensive literature support for a wide range of transformations. [5]
Quantitative Data Summary and Comparison
| Metric | Chiral Pool Synthesis | Diastereoselective Synthesis | Catalytic Asymmetric Hydrogenation | Enzymatic Resolution |
| Overall Yield | Moderate to Good | Moderate to Good | Good to Excellent | Low (Theoretically ≤50%) |
| Stereoselectivity | Excellent (Chiral source) | Good to Excellent (High de) | Good to Excellent (High ee) | Excellent (High ee) |
| Number of Steps | Moderate to High | Moderate | Moderate | Moderate |
| Cost of Reagents | Low (Amino acid) | Moderate (Auxiliary) | High (Catalyst) | Moderate (Enzyme) |
| Scalability | Moderate | Moderate | Excellent | Moderate |
| Key Advantage | Inexpensive chiral source | Predictable stereocontrol | High efficiency & atom economy | High enantiopurity |
| Key Disadvantage | Potentially long route | Stoichiometric chiral auxiliary | High initial catalyst cost | 50% theoretical yield limit |
Conclusion and Future Outlook
The choice of synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the project, including scale, cost constraints, and available expertise.
-
For large-scale industrial production , catalytic asymmetric hydrogenation is likely the most attractive option due to its high efficiency, atom economy, and scalability, despite the initial investment in catalyst development and screening.
-
For laboratory-scale synthesis and rapid access , chiral pool synthesis from (R)-alanine offers a cost-effective and stereochemically secure, albeit potentially longer, route.
-
Diastereoselective synthesis using chiral auxiliaries provides a reliable and predictable method for achieving high stereocontrol, making it a valuable tool in a research setting.
-
Enzymatic resolution , while limited by its theoretical 50% yield, is an excellent choice when high enantiopurity is paramount and if the undesired enantiomer can be racemized and recycled.
Future advancements in this field will likely focus on the development of more active and selective catalysts for asymmetric hydrogenation, as well as the discovery of novel enzymes with broader substrate scope and improved efficiency for kinetic resolutions. The continued exploration of new chiral pool starting materials and more efficient multi-component reactions will also undoubtedly contribute to more elegant and sustainable syntheses of this important chiral building block.
References
- Zhang, et al. (2024). Regio- and diastereoselective synthesis of polysubstituted piperidines by the radical [4 + 2] cycloaddition of 3-aroyl azetidines and various alkenes. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
- Itoh, T., Yamazaki, N., & Kibayashi, C. (2002). Asymmetric synthesis of (-)-adaline. Organic Letters, 4(15), 2469–2472.
- (2023).
- Kim, J. Y., Shim, S. Y., & Ryu, D. H. (n.d.). Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs): from Cyclization to Radical Reactions. Sigma-Aldrich.
- (2024).
- (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
- Kriis, K., et al. (2016). Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Synthesis, 49, 604-614.
- (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
- (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
- Grishina, G. V., et al. (1986). Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. Chemistry of Heterocyclic Compounds, 21(12), 1363-1367.
- (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. AIR Unimi.
- (n.d.). Piperidine synthesis. Organic Chemistry Portal.
- (2025).
- (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed Central.
- (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
- (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF.
- (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- (n.d.). Synthesis method of chiral piperazinone derivative.
- (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. CHAPTER 13.
- (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inh. American Chemical Society.
- (2023).
- (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed.
Sources
- 1. Asymmetric synthesis of (-)-adaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of Synthetic Strategies for Enantiopure 2-Methylpiperidones: A Guide for Researchers and Drug Development Professionals
The chiral 2-methylpiperidone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its stereochemistry often plays a pivotal role in biological activity, making the development of efficient and cost-effective methods for the synthesis of its enantiopure forms a critical endeavor for researchers in drug discovery and development. This guide provides a comprehensive cost-benefit analysis of the primary synthetic strategies to obtain enantiopure 2-methylpiperidones, offering a comparative look at their performance, economic viability, and operational feasibility.
This analysis will delve into four principal methodologies:
-
Chiral Auxiliary-Based Asymmetric Synthesis
-
Asymmetric Hydrogenation
-
Enzymatic Kinetic Resolution
-
Organocatalytic Asymmetric Synthesis
Each strategy will be evaluated based on key performance indicators, including chemical yield, enantioselectivity, cost of critical reagents, and operational complexity, to provide a holistic view for informed decision-making in both academic and industrial settings.
Chiral Auxiliary-Based Asymmetric Synthesis: The Classic Approach
This strategy involves the temporary incorporation of a chiral molecule—the auxiliary—to direct the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, yielding the enantiopure product. Evans oxazolidinones and derivatives of chiral amino alcohols like D-phenylglycinol are commonly employed for this purpose.[1][2]
Causality Behind Experimental Choices
The core principle of this method lies in diastereoselective transformations. By attaching a chiral auxiliary to a prochiral substrate, two diastereomers are formed in unequal amounts upon reaction, allowing for their separation. The choice of auxiliary is critical; its steric and electronic properties dictate the degree of stereocontrol. For the synthesis of 2-methylpiperidones, an N-acylated chiral auxiliary can be alkylated at the alpha-position to the carbonyl group. The inherent chirality of the auxiliary shields one face of the enolate, leading to a diastereoselective alkylation.
Performance and Cost-Benefit Analysis
| Metric | Performance | Cost Considerations | Operational Complexity |
| Yield | Generally good to excellent (can be >90% for the alkylation step)[1] | High initial cost for the chiral auxiliary (e.g., Evans oxazolidinones).[] Recovery and reuse of the auxiliary are crucial for cost-effectiveness. | Multi-step process (attachment and removal of the auxiliary). Diastereomer separation can be challenging. |
| Enantioselectivity | High diastereomeric excess (de), often >95%, leading to high enantiomeric excess (ee) after auxiliary removal.[1] | The cost per gram of the final product is influenced by the efficiency of auxiliary recovery. | Requires stoichiometric amounts of the chiral auxiliary. |
| Scalability | Can be challenging due to the need for stoichiometric auxiliaries and chromatographic separation of diastereomers. | The overall cost can be high for large-scale synthesis if the auxiliary is not efficiently recycled. | Purification by chromatography can be a bottleneck in scaling up. |
dot graph TD A[Prochiral Piperidone Precursor] -->|1. Couple with Chiral Auxiliary| B(Diastereomeric Mixture); B -->|2. Diastereoselective Alkylation| C{Separable Diastereomers}; C -->|3. Chromatographic Separation| D["Desired Diastereomer"]; D -->|4. Cleavage of Auxiliary| E[Enantiopure 2-Methylpiperidone]; C --> F["Undesired Diastereomer"]; D --> G(Recovered Chiral Auxiliary); subgraph Legend direction LR subgraph Node Shape direction LR a1(Process Step) b1{Intermediate} c1[Final Product] end subgraph Arrow Color direction LR a2 -- Main Pathway --> b2 c2 -- Byproduct/Recovery --> d2 end end end
Figure 1: Workflow for Chiral Auxiliary-Based Synthesis.
Experimental Protocol: Asymmetric Synthesis of N-Protected 3-Methylpiperidin-2-one[1]
-
Synthesis of the N-acylated piperidin-2-one: Commercially available D-phenylglycinol is reacted with δ-valerolactone to form the corresponding N-substituted piperidin-2-one.
-
Diastereoselective Alkylation: The N-substituted piperidin-2-one is treated with a strong base, such as s-BuLi, at low temperature (-78 °C) to form the chiral enolate. Subsequent reaction with an alkylating agent (e.g., methyl iodide) yields the 3-methylated product as a mixture of diastereomers.
-
Purification: The diastereomers are separated by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved under appropriate conditions (e.g., hydrolysis or hydrogenolysis) to afford the enantiopure 3-methylpiperidin-2-one.
Asymmetric Hydrogenation: The Atom-Economical Route
Asymmetric hydrogenation utilizes a chiral metal catalyst, typically based on rhodium, iridium, or ruthenium, to deliver hydrogen atoms to a prochiral unsaturated substrate in a stereoselective manner.[4][5] For the synthesis of 2-methylpiperidones, this usually involves the hydrogenation of a corresponding 2-methyl-2,3,4,5-tetrahydropyridine or a related unsaturated precursor.
Causality Behind Experimental Choices
The success of this method hinges on the design of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment around the active site, forcing the substrate to bind in a specific orientation, which leads to the selective formation of one enantiomer. The choice of metal and ligand is substrate-dependent and often requires screening to achieve high enantioselectivity.
Performance and Cost-Benefit Analysis
| Metric | Performance | Cost Considerations | Operational Complexity |
| Yield | Typically high to quantitative. | High cost of precious metal catalysts (Rh, Ir, Ru) and chiral phosphine ligands.[6] | Requires specialized high-pressure hydrogenation equipment. Catalyst loading is low (catalytic amounts). |
| Enantioselectivity | Can be excellent, often >99% ee.[7] | High turnover numbers (TONs) can make the process economically viable on a large scale. | Sensitive to impurities that can poison the catalyst. Requires careful optimization of reaction conditions (pressure, temperature, solvent). |
| Scalability | Highly scalable and widely used in industrial processes.[8] | Catalyst cost can be a significant factor, but high efficiency can offset this. | Well-suited for large-scale production in dedicated reactors. |
dot graph TD A[Unsaturated Precursor] -- Chiral Rhodium Catalyst, H2 --> B((Transition State Complex)); B --> C[Enantiopure 2-Methylpiperidone];
end
Figure 2: Workflow for Asymmetric Hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation (General Procedure)[6]
-
Catalyst Preparation: A rhodium precursor, such as [Rh(COD)2]BF4, and a chiral phosphine ligand are dissolved in a degassed solvent in a glovebox.
-
Hydrogenation: The unsaturated substrate (e.g., 2-methyl-δ-valerolactam) is added to the catalyst solution in a high-pressure autoclave. The vessel is purged with hydrogen and then pressurized to the desired level (e.g., 10-50 atm).
-
Reaction: The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by techniques like GC or HPLC).
-
Work-up: The solvent is removed, and the product is purified by chromatography or crystallization.
Enzymatic Kinetic Resolution: The "Green" Alternative
Enzymatic kinetic resolution employs enzymes, most commonly lipases such as Candida antarctica lipase B (CALB), to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9][10][11] For 2-methylpiperidone, this can involve the resolution of a racemic precursor, such as a 2-methylpiperidine derivative with a functional group that the enzyme can act upon.
Causality Behind Experimental Choices
Enzymes are chiral biocatalysts with highly specific active sites. This specificity allows them to differentiate between the two enantiomers of a substrate, catalyzing a reaction (e.g., hydrolysis or acylation) on one enantiomer at a much faster rate than the other. The choice of enzyme and reaction conditions (solvent, temperature, acyl donor) is crucial for achieving high enantioselectivity and conversion.
Performance and Cost-Benefit Analysis
| Metric | Performance | Cost Considerations | Operational Complexity |
| Yield | Maximum theoretical yield is 50% for the desired enantiomer. | The cost of the enzyme can be significant, but immobilization allows for recycling.[12] The unreacted enantiomer can potentially be racemized and recycled. | Mild reaction conditions (often at or near room temperature and atmospheric pressure). Separation of the product from the unreacted starting material is required. |
| Enantioselectivity | Can be very high, often >99% ee. | Overall cost-effectiveness depends on the ability to recycle the enzyme and the value of both enantiomers.[13] | Enzymes are sensitive to temperature and solvent, requiring careful control. |
| Scalability | Scalable, particularly with immobilized enzymes in packed-bed reactors. | The cost of large quantities of the enzyme can be a limiting factor, although prices for common enzymes like Novozym 435 are becoming more accessible.[14] | Process optimization is key for large-scale implementation. |
dot graph TD A[Racemic 2-Methylpiperidone Precursor] -- Lipase, Acyl Donor --> B{Mixture}; B --> C[Acytylated Enantiomer]; B --> D[Unreacted Enantiomer]; subgraph Legend direction LR subgraph Node Shape direction LR a1(Process Step) b1{Intermediate} c1[Final Product] end subgraph Arrow Color direction LR a2 -- Enzymatic Reaction --> b2 end end end
Figure 3: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Piperidine Derivative (General Procedure)[10]
-
Reaction Setup: A racemic piperidine precursor is dissolved in an organic solvent. An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435) are added.
-
Resolution: The mixture is stirred at a controlled temperature. The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Separation: The enzyme is filtered off (and can be washed and reused). The acylated product and the unreacted enantiomer are separated by chromatography.
-
Deprotection/Conversion: The separated enantiomers can then be converted to the target enantiopure 2-methylpiperidone.
Organocatalytic Asymmetric Synthesis: The Metal-Free Frontier
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[15] For the synthesis of chiral piperidones, organocatalytic Michael additions and Mannich reactions are common strategies.[16] These reactions can be used to construct the piperidine ring with high stereocontrol.
Causality Behind Experimental Choices
Chiral amines, thioureas, and proline derivatives are common organocatalysts. They activate substrates through the formation of transient chiral intermediates, such as enamines or iminium ions. This activation lowers the energy of the transition state for one enantioselective pathway over the other. The design of the organocatalyst, with its specific steric and electronic features, is key to achieving high enantioselectivity.
Performance and Cost-Benefit Analysis
| Metric | Performance | Cost Considerations | Operational Complexity |
| Yield | Can be high, often >80%.[15] | Organocatalysts are generally less expensive than precious metal catalysts. | Typically operates under mild, metal-free conditions. Catalyst loading can be higher than in metal catalysis. |
| Enantioselectivity | Often very good to excellent, with ee's frequently exceeding 90%.[15] | The cost of the organocatalyst is generally low to moderate. | Reactions can sometimes be slow, requiring longer reaction times. |
| Scalability | Generally scalable, though catalyst loading might need optimization for large-scale processes. | Favorable economics due to the absence of precious metals. | The purification of the product from the catalyst can sometimes be challenging. |
dot graph TD A[Starting Materials] -- Chiral Organocatalyst --> B((Chiral Intermediate)); B --> C[Enantiopure 2-Methylpiperidone];
end
Figure 4: Workflow for Organocatalytic Asymmetric Synthesis.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition (General Procedure)[15]
-
Reaction Setup: A Michael donor, a Michael acceptor, and a chiral organocatalyst (e.g., a derivative of proline or a chiral primary amine) are combined in a suitable solvent.
-
Reaction: The reaction mixture is stirred at a specific temperature until the reaction is complete.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed. The crude product is purified by column chromatography to yield the enantiomerically enriched piperidone precursor.
Conclusion: Selecting the Optimal Strategy
The choice of the most suitable synthetic strategy for enantiopure 2-methylpiperidones depends on a variety of factors, including the desired scale of production, cost constraints, available equipment, and the specific stereochemical requirements of the final product.
-
For large-scale industrial production , where efficiency and atom economy are paramount, asymmetric hydrogenation is often the preferred method, despite the high initial investment in catalysts and equipment.[8]
-
For laboratory-scale synthesis and rapid access to both enantiomers , enzymatic kinetic resolution offers a "greener" and operationally simpler alternative, with the caveat of a 50% maximum yield for one enantiomer.[12]
-
Chiral auxiliary-based methods remain a robust and reliable option, particularly when high diastereoselectivity can be achieved and the auxiliary is readily available and recyclable.[1]
-
Organocatalysis represents a rapidly evolving and cost-effective approach that avoids the use of precious metals and often proceeds under mild conditions, making it an attractive option for both academic and industrial research.[15]
Ultimately, a thorough evaluation of the specific project goals and available resources will guide the selection of the optimal synthetic route. This guide provides the foundational data and a comparative framework to facilitate this critical decision-making process.
References
-
Watson, D. W., et al. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(5), 729. [Link]
-
Li, X., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5286. [Link]
-
Zhang, X., et al. (2021). Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis. Journal of the American Chemical Society, 143(35), 14064-14070. [Link]
-
van den Berg, M., et al. (2002). Asymmetric Hydrogenation of Methyl-2-hydroxymethylacrylate Derivatives Using [Rh(L1)(L2)(cod)]BF4 (1) as Catalyst. Advanced Synthesis & Catalysis, 344(8), 906-914. [Link]
-
Weilbeer, C., et al. (2017). The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels–Alder Reaction for the Direct Synthesis of Chiral Piperidones. Chemistry – A European Journal, 23(3), 513-518. [Link]
-
Gotor, V., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3195. [Link]
-
Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
-
Zhang, X., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters, 26(47), 9636-9641. [Link]
-
Rueping, M., et al. (2018). Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. Angewandte Chemie International Edition, 57(40), 13264-13268. [Link]
-
Huo, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1641. [Link]
-
de Vries, J. G., & Lefort, L. (2005). Under Pressure: Rapid Development of Scalable Asymmetric Hydrogenation Catalysts. University of Groningen Research Portal. [Link]
-
Adamo, C., et al. (2006). The Juliá-Colonna epoxidation: Access to chiral, non-racemic epoxides. Tetrahedron, 62(48), 11145-11171. [Link]
-
Das, A., et al. (2024). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Chemistry – An Asian Journal. [Link]
-
Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics, 4(2), 183-203. [Link]
-
Grishina, G. V., et al. (1986). Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. Chemistry of Heterocyclic Compounds, 21(12), 1345-1350. [Link]
-
Blaser, H. U., & Spindler, F. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8049-8069. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 2. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]
-
Yin, Q., et al. (2020). Direct catalytic asymmetric synthesis of α-chral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]
-
Chen, Y., et al. (2016). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. Molecules, 21(11), 1493. [Link]
-
Fochi, M., et al. (2014). Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water. Chemical Communications, 50(79), 11592-11595. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]
-
Hua, Z., & Vassar, V. C. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(42), 8157-8161. [Link]
-
Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia (Aarau), 79(11), 809-815. [Link]
-
Berkessel, A., et al. (2006). Novel Conditions for the Julia—Colonna Epoxidation Reaction Providing Efficient Access to Chiral, Nonracemic Epoxides. The Journal of Organic Chemistry, 71(25), 9305-9311. [Link]
-
Wang, Z., et al. (2024). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Organic Letters. [Link]
-
Kouklovsky, C., & Vincent, G. (2004). Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. Tetrahedron Letters, 45(31), 5941-5944. [Link]
-
Zhang, X., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1234. [Link]
-
Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2963-2973. [Link]
-
Obe, F. O. (2020). Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. Illinois State University. [Link]
-
Sheldon, R. A., & Pereira, P. C. (2017). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Catalysis Science & Technology, 7(18), 3959-3975. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8566-8577. [Link]
-
Comins, D. L., & Dehghani, A. (1993). ChemInform Abstract: Synthesis of Enantiopure Piperidines. Total Synthesis of (2R,6S)-2- Methyl-6-propylpiperidine ((-)-Dihydropinidine). ChemInform, 24(20). [Link]
-
Das, A., et al. (2024). Representative 2-substituted piperidine containing natural products. ResearchGate. [Link]
-
Kündig, E. P., et al. (2010). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Chemical Communications, 46(30), 5318-5333. [Link]
-
Bella, M., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546-4549. [Link]
-
Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. PubMed. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2015). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]
-
Santra, S., & Ghorai, M. K. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(1), 9-16. [Link]
-
Reddy, B. V. S., et al. (2023). A squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction. Organic & Biomolecular Chemistry, 21(27), 5659-5663. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Strem, An Ascensus Company CAS# 9001-62-1. 5g. Novozym 435., Quantity: | Fisher Scientific [fishersci.com]
- 15. mdpi.com [mdpi.com]
- 16. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to Alternative Catalysts for Asymmetric 2-Substituted Piperidine Synthesis
The 2-substituted piperidine motif is a cornerstone of immense value in the pharmaceutical and agrochemical industries, forming the chiral core of numerous approved drugs and natural products. The stereochemistry at the C2 position is frequently paramount to biological activity, making the development of efficient and highly selective asymmetric syntheses a critical endeavor for researchers and drug development professionals. While classical methods have their place, the field has seen a groundswell of innovation, leading to a diverse array of alternative catalytic systems that offer distinct advantages in terms of selectivity, functional group tolerance, and operational simplicity. This guide provides an in-depth comparison of these modern catalytic approaches, supported by experimental data and detailed protocols to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Strategic Imperative for Asymmetric Synthesis
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. When substituted at the 2-position, a stereocenter is created, leading to enantiomers that can exhibit profoundly different pharmacological profiles. One enantiomer might be a potent therapeutic, while the other could be inactive or even detrimental. Consequently, the ability to selectively synthesize one enantiomer is not merely an academic exercise but a crucial aspect of modern drug design and development.[1] This guide will navigate the burgeoning field of alternative catalysts, moving beyond traditional approaches to explore the nuances of organocatalysis, transition metal catalysis, and biocatalysis.
A Comparative Analysis of Modern Catalytic Strategies
The choice of catalyst is a pivotal decision in any asymmetric synthesis, directly influencing the reaction's efficiency, selectivity, and scalability. Here, we compare three prominent classes of alternative catalysts for the synthesis of 2-substituted piperidines: Chiral Brønsted Acids, Iridium-based Transition Metal Catalysts, and Biocatalysts.
Chiral Brønsted Acid Catalysis: The Power of Hydrogen Bonding
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful organocatalysts for a wide range of asymmetric transformations.[2] Their mode of action relies on the formation of specific hydrogen-bonding interactions with the substrate, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.[2] A notable application in piperidine synthesis is the asymmetric aza-Diels-Alder reaction, which constructs the piperidine ring with high levels of stereocontrol.[3]
Mechanism of Action: In the aza-Diels-Alder reaction, the CPA catalyst protonates the imine partner, activating it towards nucleophilic attack by the diene. The chiral backbone of the phosphoric acid shields one face of the imine, allowing the diene to approach from the less sterically hindered direction, thus dictating the stereochemistry of the newly formed stereocenters.[2] This dual activation, acting as both a Brønsted acid and a Lewis base through its phosphoryl oxygen, is key to its high efficacy.[4]
Iridium-Catalyzed Asymmetric Hydrogenation: A Robust Route from Pyridines
Transition metal catalysis offers a highly efficient and atom-economical approach to chiral piperidines through the asymmetric hydrogenation of readily available pyridine precursors.[5] Iridium catalysts, in particular, have demonstrated exceptional performance in the enantioselective reduction of pyridinium salts.[6][7]
Mechanism of Action: The catalytic cycle typically involves the coordination of the iridium complex to the pyridinium salt. The chiral ligand on the iridium center creates a chiral pocket around the metal, influencing the facial selectivity of hydride delivery from the hydrogen source to the C=N bond of the activated pyridine ring. The key to success often lies in the activation of the pyridine as a pyridinium salt, which enhances its reactivity and prevents catalyst inhibition by the product piperidine.[7]
Biocatalysis: Nature's Approach to Chirality
Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations with remarkable precision and often under mild, environmentally benign conditions.[8] For the synthesis of 2-substituted piperidines, two biocatalytic strategies are particularly noteworthy: transaminase-catalyzed asymmetric amination and lipase-catalyzed kinetic resolution.
Mechanism of Action:
-
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate.[9] In the context of piperidine synthesis, a suitably functionalized cyclic ketone can be asymmetrically aminated to introduce the chiral amine functionality at the 2-position.[10] The stereochemical outcome is dictated by the specific transaminase used, with both (R)- and (S)-selective enzymes being available.[9]
-
Lipases: Lipases are commonly employed for the kinetic resolution of racemic mixtures.[11] In this approach, the enzyme selectively acylates one enantiomer of a racemic 2-substituted piperidine containing a hydroxyl group, allowing for the separation of the acylated and unreacted enantiomers. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value).[11]
Performance Comparison: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes key performance metrics for representative examples of each catalytic system.
| Catalyst System | Reaction Type | Substrate Example | Catalyst | Yield (%) | ee (%) | dr | Key Advantages | Key Limitations | Reference |
| Chiral Brønsted Acid | Aza-Diels-Alder | Imines and Danishefsky's diene | Chiral Phosphoric Acid | 85-95 | 90-99 | >20:1 | Metal-free, high enantioselectivity, broad substrate scope. | Can require highly reactive dienes, catalyst loading can be high. | [3] |
| Iridium Catalyst | Asymmetric Hydrogenation | 2-Arylpyridinium Salt | [Ir(cod)Cl]₂ / (R)-Synphos | 82-99 | 84-93 | N/A | High turnover numbers, excellent enantioselectivity, atom economical. | Requires pre-activation of pyridine, high pressure of H₂ gas. | [7] |
| Transaminase | Asymmetric Amination | N-Boc-3-piperidone | ATA-025-IMB | >99 | >99 | N/A | Extremely high enantioselectivity, mild reaction conditions (aq. buffer, RT), green process. | Substrate scope can be limited by enzyme specificity, requires an amino donor. | [12] |
| Lipase | Kinetic Resolution | Racemic 2-piperidinemethanol | Pseudomonas cepacia Lipase | ~50 (for each enantiomer) | >96 | N/A | High enantioselectivity for specific substrates, mild conditions. | Theoretical maximum yield is 50%, requires separation of products. | [13] |
Experimental Protocols: From Theory to Practice
To facilitate the implementation of these methodologies, detailed experimental protocols for each catalyst type are provided below.
Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Aza-Diels-Alder Reaction
This protocol describes the synthesis of a chiral piperidone derivative using a chiral phosphoric acid catalyst.[3]
Materials:
-
N-Benzylideneaniline (1.0 mmol)
-
Danishefsky's diene (1.5 mmol)
-
(R)-TRIP (chiral phosphoric acid catalyst) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Trifluoroacetic acid (TFA) (for workup)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (R)-TRIP (0.05 mmol) and toluene (2 mL).
-
Add N-benzylideneaniline (1.0 mmol) to the solution.
-
Cool the mixture to -78 °C and add Danishefsky's diene (1.5 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by adding a few drops of TFA.
-
Warm the mixture to room temperature and add saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol details the enantioselective hydrogenation of a 2-arylpyridinium salt.[7]
Materials:
-
1-Benzyl-2-phenylpyridin-1-ium bromide (0.25 mmol)
-
[{Ir(cod)Cl}₂] (0.0025 mmol, 1 mol%)
-
(R)-Synphos (0.0055 mmol, 2.2 mol%)
-
Toluene/CH₂Cl₂ (1:1, 3 mL)
-
Hydrogen gas (600 psi)
Procedure:
-
In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-Synphos (3.5 mg, 0.0055 mmol) to a vial containing toluene/CH₂Cl₂ (1:1, 1 mL) and stir for 20-30 minutes.
-
In a separate vial, dissolve 1-benzyl-2-phenylpyridin-1-ium bromide (0.25 mmol) in toluene/CH₂Cl₂ (1:1, 2 mL).
-
Transfer the catalyst solution to the substrate solution.
-
Place the vial in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to 600 psi of H₂.
-
Stir the reaction mixture at 28 °C for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Transaminase-Catalyzed Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine
This protocol describes the enzymatic synthesis of a chiral piperidine derivative.[12]
Materials:
-
1-Boc-3-piperidone (1.0 g)
-
Immobilized ω-transaminase (ATA-025-IMB) (1.0 g)
-
Isopropylamine (amino donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Triethanolamine buffer (100 mM, pH 7.5)
Procedure:
-
To a reaction vessel, add 1-Boc-3-piperidone (1.0 g), immobilized ω-transaminase (1.0 g), and triethanolamine buffer.
-
Add isopropylamine as the amino donor and a catalytic amount of PLP.
-
Stir the mixture at room temperature and monitor the reaction progress by HPLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the product.
Visualizing the Catalytic Pathways
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Proline-catalyzed asymmetric Mannich reaction mechanism.
Conclusion: A Rich Toolbox for Chiral Piperidine Synthesis
The asymmetric synthesis of 2-substituted piperidines has been significantly advanced by the development of alternative catalytic systems. Chiral Brønsted acids, transition metal complexes, and biocatalysts each offer a unique set of advantages, providing chemists with a rich and diverse toolbox to tackle challenging synthetic problems. The choice of catalyst will ultimately depend on the specific target molecule, available starting materials, and desired process parameters. By understanding the underlying mechanisms and comparing the performance of these different approaches, researchers can make informed decisions to accelerate the discovery and development of new medicines and other valuable chemical entities.
References
-
Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. [Link]
-
Asymmetric synthesis of highly enantioenriched 2-substituted piperidines and 6-substituted piperidine-2-ones by a combination enantioselective hydrazone allylation with ring closing metathesis. Yonsei University. [Link]
-
ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. ResearchGate. [Link]
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. PubMed. [Link]
-
Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH. [Link]
-
Review Study of Chiral N-Heterocyclic Carbene (NHC) Ligands in Stereoselective Metal-Catalyzed Reduction Reactions. Scientific Journal for Faculty of Science-Sirte University. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. ResearchGate. [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link]
-
Proline-Catalyzed Asymmetric Synthesis of syn- and anti-1,3-Diamines. ACS Figshare. [Link]
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters - ACS Publications. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]
-
Biocatalysis Versus Chemocatalysis. Pharma's Almanac. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]
-
Strategies for the Asymmetric Construction of Pelletierine and its Use in the Synthesis of Sedridine, Myrtine, and Lasubine. ResearchGate. [Link]
-
Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. MDPI. [Link]
-
Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. [Link]
-
The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones. PubMed. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Chiral N-Heterocyclic Carbenes as Stereodirecting Ligands in Asymmetric Catalysis. PDF. [Link]
-
Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [Link]
-
Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. [Link]
-
Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. PMC - NIH. [Link]
-
Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications - RSC Publishing. [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]
-
When Organocatalysis Meets Transition‐Metal Catalysis. ResearchGate. [Link]
-
Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI. [Link]
-
THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois. [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH. [Link]
-
A new asymmetric synthetic route to substituted piperidines. ResearchGate. [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]
-
Chemocatalysis vs Biocatalysis. YouTube. [Link]
-
Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journals. [Link]
-
General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
-
Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges. MDPI. [Link]
-
Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Research Explorer The University of Manchester. [Link]
-
Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. PMC - NIH. [Link]
-
Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed. [Link]
Sources
- 1. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 3. The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 13. re.public.polimi.it [re.public.polimi.it]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
